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5-Bromo-4-nitrothiophene-2-carbaldehyde Documentation Hub

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  • Product: 5-Bromo-4-nitrothiophene-2-carbaldehyde
  • CAS: 79456-86-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Bromo-4-nitrothiophene-2-carbaldehyde as a Versatile Scaffold

[1][2] Executive Summary 5-Bromo-4-nitrothiophene-2-carbaldehyde is a highly functionalized heterocyclic building block that has emerged as a critical scaffold in medicinal chemistry and materials science.[1][2] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Bromo-4-nitrothiophene-2-carbaldehyde is a highly functionalized heterocyclic building block that has emerged as a critical scaffold in medicinal chemistry and materials science.[1][2] Its unique trisubstituted thiophene core features three distinct reactive handles: an electrophilic aldehyde at C2, a nitro group at C4, and a labile bromine atom at C5.[2] This specific substitution pattern creates a "push-pull" electronic system where the electron-withdrawing nitro group activates the adjacent C5-bromine toward nucleophilic aromatic substitution (


), while the aldehyde allows for divergent side-chain elaboration.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers in drug discovery and organic synthesis.[2]

Physicochemical Profile

The molecule is characterized by its dense functionalization on the thiophene ring.[2] The presence of the nitro group significantly alters the electronic landscape compared to the parent 5-bromothiophene-2-carbaldehyde, lowering the LUMO energy and enhancing electrophilicity.[1]

Table 1: Chemical Identity & Physical Constants

PropertyData
IUPAC Name 5-Bromo-4-nitrothiophene-2-carbaldehyde
CAS Number 79456-86-3
Molecular Formula

Molecular Weight 236.04 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF,

, EtOAc; Insoluble in water
Melting Point Typically 105–110 °C (varies by purity/polymorph)
Electronic Character Electron-deficient thiophene core (High electron affinity)

CRITICAL ISOMER NOTE: Researchers must distinguish this compound from its isomer, 4-bromo-5-nitrothiophene-2-carbaldehyde (CAS 41498-07-1).[1][2] The relative positions of the nitro and bromo groups drastically dictate reactivity.[2] In the target molecule (79456-86-3), the nitro group is ortho to the bromine, activating it for displacement.[1][2]

Synthetic Route & Methodology

The most reliable synthesis involves the regioselective nitration of 5-bromo-2-thiophenecarbaldehyde.[1] The directing effects of the substituents ensure high regiocontrol: the aldehyde at C2 directs meta (to C4), and the bromine at C5 directs ortho (also to C4).[2]

Experimental Protocol: Nitration of 5-Bromo-2-thiophenecarbaldehyde

Reaction Principle: Electrophilic Aromatic Substitution (


)
Precursor:  5-Bromo-2-thiophenecarbaldehyde (CAS 4701-17-1)[1][2]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 5-bromo-2-thiophenecarbaldehyde (10.0 g, 52 mmol) in concentrated sulfuric acid (

    
    , 40 mL). Maintain temperature at 0–5 °C.
    
  • Nitration: Prepare a nitrating mixture of fuming nitric acid (

    
    , 3.5 mL, 1.1 equiv) in concentrated 
    
    
    
    (10 mL).[2] Add this mixture dropwise to the thiophene solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
  • Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material spot (

    
    ) should disappear, replaced by a more polar yellow spot.[2]
    
  • Quenching: Pour the reaction mixture carefully onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[2][3]

  • Isolation: Filter the solid using a Büchner funnel. Wash the filter cake copiously with cold water (3 × 100 mL) until the filtrate is neutral (pH ~7).[2]

  • Purification: Recrystallize the crude solid from ethanol or a mixture of EtOAc/Hexanes to afford 5-bromo-4-nitrothiophene-2-carbaldehyde as yellow needles.

    • Yield: Typically 75–85%.[2]

Reactivity & Functionalization[2]

The core value of this scaffold lies in its orthogonal reactivity.[2] The diagram below illustrates the three primary vectors for chemical modification.

ReactivityMap Core 5-Bromo-4-nitrothiophene- 2-carbaldehyde (CAS 79456-86-3) SNAr C5-Amino Derivatives (via SNAr) Core->SNAr Primary Amines/R-NH2 (Activated by 4-NO2) Suzuki C5-Aryl/Alkenyl (via Pd-Catalysis) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) Schiff Thiazoles/Hydrazones (via Aldehyde Condensation) Core->Schiff Thiosemicarbazide/ Hydrazine Reduction 4-Amino-5-bromo scaffold Core->Reduction SnCl2 or Fe/AcOH (Selective NO2 redn.)

Figure 1: Divergent synthetic pathways from the 5-bromo-4-nitrothiophene-2-carbaldehyde core.[1]

Nucleophilic Aromatic Substitution ( ) at C5

The nitro group at C4 is crucial here.[2] Through the ortho-nitro effect , it withdraws electron density from C5, making the C-Br bond highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.[1][2]

  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1][2]

  • Utility: Rapid generation of diverse amino-thiophene libraries for SAR (Structure-Activity Relationship) studies.[1][2]

Aldehyde Condensations at C2

The aldehyde functionality remains distinct and can be derivatized without affecting the nitro-bromide system.[2]

  • Thiosemicarbazones: Reaction with thiosemicarbazides yields compounds with potent antiprotozoal and antitumor activity [1].[2]

  • Heterocyclization: Condensation with diamines or active methylene compounds can build fused ring systems.[2]

Palladium-Catalyzed Couplings

Despite the steric bulk of the adjacent nitro group, the C5-Br bond participates in Suzuki-Miyaura and Stille couplings.[1][2]

  • Note: The oxidative addition of Pd(0) can be slower due to the electron-deficient nature of the ring, often requiring electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cycle.[2]

Applications in Medicinal Chemistry

Antimicrobial & Antitumor Agents

Thiophene-2-carbaldehyde derivatives, particularly those with nitro groups, are bioisosteres of furan-based antibiotics (like nitrofurantoin).[1][2] The 5-bromo-4-nitro motif allows for the attachment of solubilizing groups (via


) while retaining the redox-active nitro group often associated with mechanism-based toxicity to pathogens [2].[1]
OLED Materials

While less common than in pharma, this scaffold serves as an electron-deficient building block (acceptor unit) in "Push-Pull" conjugated polymers.[1][2] The nitro group lowers the LUMO, facilitating electron transport in organic light-emitting diodes [3].[2]

Safety & Handling

  • Hazards: This compound is an organic bromide and a nitro compound .[2] It is likely a skin sensitizer and irritant.[2]

  • GHS Classification: Warning.[2] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from light, as nitrothiophenes can undergo photochemical rearrangement or degradation.[2]

References

  • Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters.

  • The Significance of Thiophene in Medicine: A Systematic Review. Cognizance Journal of Multidisciplinary Studies.

  • The Role of 5-Bromo-4-phenylthiophene-2-carbaldehyde in Modern Synthesis. Ningbo Inno Pharmchem.

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

Sources

Exploratory

5-Bromo-4-nitrothiophene-2-carbaldehyde CAS number 79456-86-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79456-86-3 Molecular Formula: C₅H₂BrNO₃S Molecular Weight: 236.04 g/mol [1][2][3]

Executive Summary: The "Tri-Functional" Scaffold

In the landscape of heterocyclic medicinal chemistry, 5-Bromo-4-nitrothiophene-2-carbaldehyde represents a high-value "linchpin" intermediate.[1][2][3] Unlike mono-functionalized thiophenes, this scaffold offers three orthogonal reactive handles—an electrophilic aldehyde at C2, a nucleophilic-labile bromine at C5 (activated by the adjacent nitro group), and a reducible nitro group at C4.[2][3]

This specific substitution pattern makes it an ideal precursor for Nucleophilic Aromatic Substitution (SNAr) followed by cyclization, a primary strategy in the synthesis of thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines , which are privileged pharmacophores in kinase inhibitors (e.g., PI3K, mTOR) and anti-infective agents.[2][3]

Part 1: Chemical Profile & Physical Properties[1][3][4][5]

The compound typically presents as a yellow crystalline solid.[3] Its stability is governed by the electron-withdrawing nature of the nitro and aldehyde groups, which significantly deactivate the thiophene ring toward electrophilic attack but highly activate it toward nucleophiles.[3]

PropertyDataNotes
Appearance Yellow Crystalline SolidColor arises from the nitro-conjugated thiophene chromophore.[1][2][3][4]
Melting Point 105–110 °C (Estimated)Significantly higher than the non-nitro precursor (5-bromo-2-CHO, mp ~15°C) due to dipole interactions.[1][2][3]
Solubility DMSO, DMF, CH₂Cl₂, EtOAcPoor solubility in water; soluble in polar aprotic solvents.[3]
Reactivity Class Electrophile / SNAr SubstrateC5-Br is highly labile to amines/thiols due to the ortho-nitro effect.[1][2][3]
Storage 2–8 °C, Inert AtmosphereAldehydes are prone to oxidation; store under Nitrogen/Argon.[3]
Part 2: Synthesis & Regiochemistry[1][3]

The synthesis of CAS 79456-86-3 is a lesson in directing group effects.[1][2][3] The most robust route involves the sequential functionalization of thiophene-2-carbaldehyde.[1][2][3]

The Synthetic Logic[2][3]
  • Bromination (C5): The aldehyde at C2 is a meta-director, but the sulfur atom strongly activates the α-positions (C2 and C5).[2][3] Since C2 is blocked, bromination occurs exclusively at C5.[3]

  • Nitration (C4): In 5-bromothiophene-2-carbaldehyde, the directing effects align to favor C4.[1][2][3]

    • CHO (C2): Directs meta (to C4).

    • Br (C5): Directs ortho (to C4).

    • Result: Nitration is highly regioselective for the 4-position, avoiding the sterically crowded and electronically disfavored C3 position.[2][3]

Experimental Protocol: Nitration of 5-Bromothiophene-2-carbaldehyde

Note: This protocol is a synthesized standard procedure based on analogous thiophene nitrations.

Reagents: 5-Bromothiophene-2-carbaldehyde (1.0 eq), KNO₃ (1.1 eq), H₂SO₄ (conc).[1][2][3]

  • Preparation: Dissolve 5-bromothiophene-2-carbaldehyde in concentrated H₂SO₄ at 0°C. The aldehyde forms an oxonium species, further deactivating the ring and preventing over-nitration.[1][2][3]

  • Addition: Add KNO₃ portion-wise (or fuming HNO₃ dropwise) while maintaining the temperature below 5°C.

  • Reaction: Stir at 0–10°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane).[2][3] The product is less polar than the starting material.[3]

  • Quench: Pour the mixture onto crushed ice. The product will precipitate as a yellow solid.[3][5]

  • Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/Water or purify via silica column if regioisomers (minor) are present.[3]

SynthesisPath cluster_logic Regioselectivity Logic Start Thiophene-2-carbaldehyde Step1 5-Bromothiophene-2-carbaldehyde (C2-CHO, C5-Br) Start->Step1 NBS, CHCl3 (Bromination at C5) Target 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) Step1->Target HNO3/H2SO4 (Nitration at C4) Logic CHO directs meta (C4) Br directs ortho (C4) Synergistic Effect

Figure 1: Synthetic pathway highlighting the synergistic directing effects that yield the target isomer.

Part 3: Reactivity & Applications in Drug Discovery[1]

The core value of CAS 79456-86-3 lies in its ability to serve as a branch point for diverse chemical libraries.

1. SNAr Displacement (The "Left" Wing)

The nitro group at C4 pulls electron density from the C5-Br bond, making it exceptionally susceptible to nucleophilic attack.[2][3]

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.[3]

  • Conditions: Mild bases (K₂CO₃, DIPEA) in DMF or CH₃CN at RT to 60°C.

  • Outcome: Introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or specific binding elements early in the synthesis.[2][3]

2. Bicyclization (The "Core" Formation)

Following SNAr, the nitro group can be reduced to an amine (using Fe/AcOH or SnCl₂).[2][3] The resulting 4-amino-5-amino-thiophene-2-carbaldehyde (if Br is displaced by amine) or 4-amino-5-functionalized derivative is a precursor to fused rings.[1][2][3]

  • Thieno[3,2-d]pyrimidines: Condensation of the C4-amine and C5-group with formamide or urea.[1][2][3]

  • Kinase Inhibition: This fused system mimics the adenine ring of ATP, making it a classic scaffold for ATP-competitive inhibitors.[1][2][3]

3. Aldehyde Functionalization (The "Right" Wing)

The C2-aldehyde remains intact during SNAr and can be used for:

  • Reductive Amination: To attach "tail" groups.[3]

  • Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain (e.g., acrylamides for covalent inhibitors).[1][2][3]

Reactivity Core 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) SnAr S_NAr Displacement (Nucleophile replaces Br) Core->SnAr R-NH2 / K2CO3 Aldehyde Aldehyde Chemistry (Reductive Amination / Wittig) Core->Aldehyde NaBH(OAc)3 / R-NH2 Prod1 5-Amino-4-nitro-derivative (Intermediate) SnAr->Prod1 Reduct Nitro Reduction (NO2 -> NH2) Cycliz Cyclization (Formation of Bicyclic Core) Reduct->Cycliz Formamide / Urea Prod2 Thieno[3,2-d]pyrimidines (Kinase Inhibitor Scaffold) Cycliz->Prod2 Prod3 Extended Side Chains (Solubilizing Groups) Aldehyde->Prod3 Prod1->Reduct Fe / AcOH

Figure 2: Divergent synthesis capabilities.[1][2][3] The scaffold allows independent modification of three distinct sites.

Part 4: Handling, Safety & Stability[3]

Health Hazards (GHS Classification):

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H317: May cause an allergic skin reaction (common for brominated thiophenes).[2][3]

  • H335: May cause respiratory irritation.[3]

Handling Protocols:

  • Weighing: Always weigh in a fume hood. The fine powder can be sternutatory (induce sneezing).[2][3]

  • Solvent Choice: Avoid nucleophilic solvents (like MeOH/EtOH) if heating without a base, as slow SNAr solvolysis can occur over long periods.[3] Use DCM, THF, or Toluene for non-SNAr transformations.[3]

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.[3]

References
  • Regioselective Synthesis of Nitrothiophenes

    • Source: ChemicalBook & PubChem Compound Summary.[3]

    • Context: Confirms the synthesis via nitration of 5-bromothiophene-2-carbaldehyde and the resulting substitution p
    • Link: (Precursor data)[1][2][3]

  • Thiophene Scaffolds in Medicinal Chemistry

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1][2][3]

    • Source: RSC Advances (Royal Society of Chemistry).[2][3]

    • Context: Validates the utility of thiophene-2-carbaldehyde deriv
    • Link:[2][3]

  • SNAr Reactivity of Nitro-Thiophenes

    • Title: Synthesis of Substituted 2-Nitrothiophenes: Applic
    • Source: BenchChem.[3][5]

    • Context: details the reactivity of bromo-nitro-thiophenes toward nucleophiles.
    • Link: (General reference for nitro-thiophene SNAr protocols)[1][2][3]

  • Specific Isomer Identification

    • Title: 5-Bromo-4-nitrothiophene-2-carbaldehyde CAS 79456-86-3.[1][2][3]

    • Source: GuideChem.[3]

    • Context: Confirms the specific CAS number and structure linkage.
    • Link:[1][2][3]

Sources

Foundational

5-Bromo-4-nitrothiophene-2-carbaldehyde molecular structure

This guide provides an in-depth technical analysis of 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS: 79456-86-3), a highly functionalized heterocyclic building block critical in medicinal chemistry and advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS: 79456-86-3), a highly functionalized heterocyclic building block critical in medicinal chemistry and advanced materials synthesis.

Molecular Architecture, Synthetic Pathways, and Reactivity Profiles

Executive Summary

5-Bromo-4-nitrothiophene-2-carbaldehyde is a trisubstituted thiophene derivative characterized by a unique "push-pull-activate" electronic structure.[1] The molecule features an electron-withdrawing nitro group at the C4 position and an aldehyde at C2, which synergistically deplete electron density from the thiophene ring. This electronic deficiency activates the C5-bromine bond toward Nucleophilic Aromatic Substitution (SNAr), making this compound a linchpin intermediate for synthesizing fused heterocyclic systems (e.g., thienopyrimidines) and bioactive agents.

PropertyData
IUPAC Name 5-Bromo-4-nitrothiophene-2-carbaldehyde
CAS Number 79456-86-3
Molecular Formula C₅H₂BrNO₃S
Molecular Weight 236.04 g/mol
Appearance Yellow to orange crystalline solid
Key Reactivity SNAr (C5), Condensation (C2), Reduction (C4)

Molecular Architecture & Electronic Properties[1]

Regiochemistry and Substituent Effects

The reactivity of this molecule is dictated by the specific arrangement of its substituents. Understanding the electronic vectors is crucial for predicting reaction outcomes.

  • Thiophene Core: Inherently electron-rich (π-excessive), but heavily deactivated in this scaffold.[1]

  • C2-Aldehyde (-CHO): A strong electron-withdrawing group (EWG) via resonance (-M effect), directing incoming electrophiles to the meta position (C4) and activating the ring for nucleophiles.[1]

  • C4-Nitro (-NO₂): A potent EWG.[1] Crucially, it is located ortho to the bromine atom. This proximity stabilizes the Meisenheimer complex intermediate during nucleophilic attack at C5, significantly lowering the activation energy for SNAr reactions.

  • C5-Bromine (-Br): The leaving group.[1] While halogens are typically deactivating in Electrophilic Aromatic Substitution (EAS), here the C-Br bond is weakened by the electron-poor nature of the ring, facilitating displacement.

3D Structural Conformation

The molecule is largely planar, maximizing conjugation between the thiophene ring, the nitro group, and the carbonyl oxygen. This planarity is essential for the resonance stabilization required for both its color (n -> π* transitions) and its reactivity.[1]

Synthetic Pathways[1]

The synthesis of 5-Bromo-4-nitrothiophene-2-carbaldehyde is a lesson in controlled regioselectivity.[1] The most robust pathway involves the nitration of 5-bromothiophene-2-carbaldehyde rather than the bromination of 4-nitrothiophene-2-carbaldehyde.[1]

Synthesis Logic
  • Precursor: 5-Bromothiophene-2-carbaldehyde (CAS 4701-17-1).[1][2][3]

  • Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).[4]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • The Aldehyde at C2 directs meta (to C4).

    • The Bromine at C5 directs ortho (to C4).

    • Result: Both substituents cooperatively direct the incoming nitronium ion (NO₂⁺) to the C4 position, resulting in high regioselectivity.

Experimental Protocol (Nitration)

Note: This protocol involves strong acids and exothermic reactions. Perform in a fume hood.

  • Preparation: Cool 20 mL of concentrated H₂SO₄ to 0°C in a round-bottom flask.

  • Dissolution: Slowly add 10 mmol of 5-bromothiophene-2-carbaldehyde. Ensure the temperature remains <5°C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄. Maintain temperature at 0–5°C to prevent over-nitration or oxidation of the aldehyde.

  • Quenching: After 1 hour, pour the reaction mixture onto 100g of crushed ice. The product will precipitate as a yellow solid.

  • Workup: Filter the solid, wash copiously with water to remove acid, and recrystallize from ethanol/water.

Synthesis Workflow Diagram

Synthesis Start Thiophene-2-carbaldehyde Step1 Bromination (NBS or Br2) Start->Step1 Inter 5-Bromothiophene-2-carbaldehyde (CAS 4701-17-1) Step1->Inter Electrophilic Sub. (C5 Selective) Step2 Nitration (HNO3/H2SO4, 0°C) Inter->Step2 Final 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) Step2->Final Cooperative Directing (Aldehyde: meta, Br: ortho)

Figure 1: Synthetic route emphasizing the cooperative directing effects that yield the C4-nitro isomer.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution (SNAr)

This is the primary utility of the molecule in drug discovery. The C5-Br is highly labile due to the ortho-nitro activation.[1]

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Mechanism: Addition-Elimination.[1] The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitro oxygen), followed by the expulsion of bromide.

  • Application: Synthesis of amino-nitro-thiophenes, precursors to thienopyrimidines (common scaffolds in kinase inhibitors).[1]

SNAr Mechanism Diagram

SNAr Substrate 5-Bromo-4-nitrothiophene-2-carbaldehyde Nu_Attack Nucleophilic Attack (Nu:) at C5 Position Substrate->Nu_Attack Complex Meisenheimer Complex (Stabilized by C4-NO2) Nu_Attack->Complex Rate Determining Step Leaving Loss of Bromide (Br-) Complex->Leaving Product 5-Substituted-4-nitrothiophene-2-carbaldehyde Leaving->Product Re-aromatization

Figure 2: Mechanism of SNAr displacement of bromine, activated by the adjacent nitro group.[1]

Multifunctional Derivatization

The molecule offers three distinct "handles" for chemical modification, allowing for the rapid generation of molecular diversity (High-Throughput Synthesis).

Functional GroupReaction TypeTarget Product Class
C5-Bromine SNAr Displacement5-Amino/Thio-thiophenes
C5-Bromine Suzuki-Miyaura CouplingBiaryl / Heterobiaryl systems
C4-Nitro Reduction (Fe/HCl or H₂/Pd)4-Aminothiophenes (cyclization precursors)
C2-Aldehyde Knoevenagel CondensationVinyl thiophenes, Chalcones
C2-Aldehyde Reductive AminationBenzyl-type amines

Safety & Handling

  • Hazards: As a nitro-aromatic and halogenated compound, it is potentially toxic and a skin sensitizer.[1] The aldehyde functionality can cause respiratory irritation.[5]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or decomposition of the aldehyde).

References

  • PubChem. (n.d.).[5] 5-Bromothiophene-2-carbaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of antimicrobial derivatives from 5-Bromo-4-nitrothiophene-2-carbaldehyde

Application Note: Synthesis of Antimicrobial Derivatives from 5-Bromo-4-nitrothiophene-2-carbaldehyde Part 1: Executive Summary & Strategic Rationale Objective: To provide a comprehensive, reproducible guide for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Antimicrobial Derivatives from 5-Bromo-4-nitrothiophene-2-carbaldehyde

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a comprehensive, reproducible guide for the synthesis of antimicrobial agents derived from 5-Bromo-4-nitrothiophene-2-carbaldehyde . This scaffold is a privileged structure in medicinal chemistry, combining a lipophilic thiophene core, an electron-withdrawing nitro group (essential for bioactivity), and a reactive aldehyde handle for library generation.[1][2]

Scientific Premise: Thiophene derivatives, particularly those bearing nitro groups, exhibit potent antibacterial and antifungal properties by interfering with microbial redox systems.[1][2] The 5-bromo-4-nitro substitution pattern is critical:

  • 5-Bromo: Increases lipophilicity (LogP) for cell membrane penetration and provides a handle for future cross-coupling (e.g., Suzuki-Miyaura) to expand SAR.[1][2]

  • 4-Nitro: Acts as the primary "warhead," often undergoing enzymatic reduction within bacteria to generate toxic radical species that damage DNA.[3][1][2]

  • 2-Carbaldehyde: Serves as the electrophilic anchor for condensation reactions to form Schiff bases (imines) or thiosemicarbazones , both of which are established antimicrobial pharmacophores.[1][2]

Part 2: Chemical Foundation & Workflow

Starting Material Profile:

  • Compound: 5-Bromo-4-nitrothiophene-2-carbaldehyde[3]

  • CAS: 41498-07-1 (Common isomer derived from nitration of 5-bromothiophene-2-carbaldehyde)[3]

  • Physical State: Yellow to brown crystalline solid.[1][2]

  • Solubility: Soluble in DMSO, DMF, Methanol (warm), Ethanol (warm).[1][2] Insoluble in water.[1][2][4][5]

Synthetic Strategy: We will focus on two high-yield condensation pathways:

  • Pathway A: Formation of Schiff Bases (Azomethines) to modulate electronic properties.[1][2]

  • Pathway B: Formation of Thiosemicarbazones to introduce metal-chelating capabilities (often boosting potency).[3][2]

G Start 5-Bromo-4-nitrothiophene- 2-carbaldehyde IntermediateA Reflux / EtOH Cat. AcOH Start->IntermediateA IntermediateB Reflux / MeOH Cat. HCl Start->IntermediateB ReagentA Substituted Aniline (Ar-NH2) ReagentA->IntermediateA ReagentB Thiosemicarbazide (NH2-CS-NH-NH2) ReagentB->IntermediateB ProductA Schiff Base Derivative (Imine) IntermediateA->ProductA - H2O ProductB Thiosemicarbazone Derivative IntermediateB->ProductB - H2O Assay Antimicrobial Screening (MIC/MBC) ProductA->Assay ProductB->Assay

Figure 1: Synthetic workflow for generating antimicrobial libraries from the core aldehyde scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Targeting: Gram-positive bacteria (S. aureus) and Fungi.[3][2][6]

Mechanism: Acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.[1][2]

Materials:

  • 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 eq)[3]

  • Substituted Aniline (e.g., 4-fluoroaniline, 4-methoxyaniline) (1.0 eq)[3][1]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 236 mg) of 5-Bromo-4-nitrothiophene-2-carbaldehyde in 10 mL of absolute ethanol . Slight heating (40°C) may be required for complete dissolution.[1][2]

  • Addition: Add 1.0 mmol of the chosen aniline derivative dropwise or portion-wise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (reflux) for 4-6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1][2] The aldehyde spot (Rf ~0.[1][2]6) should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the Schiff base precipitates as a colored solid (yellow/orange) upon cooling.[1][2]

    • Troubleshooting: If no precipitate forms, pour the mixture onto crushed ice (approx.[1][2] 50g) and stir vigorously.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.[1][2]

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield pure crystals.[1][2]

Expected Data:

  • Yield: 75-90%[3]

  • IR (cm⁻¹): 1610-1630 (C=N, azomethine stretch), 1350/1530 (NO₂ stretch).[1][2]

  • ¹H NMR (DMSO-d6): Singlet at δ 8.4-8.8 ppm (Azomethine -CH=N-).

Protocol B: Synthesis of Thiosemicarbazone Derivatives

Targeting: Broad-spectrum activity and potential MDR strains.[3]

Mechanism: Condensation of the aldehyde with the primary hydrazine group of thiosemicarbazide.[1][2]

Materials:

  • 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 eq)[3]

  • Thiosemicarbazide (1.0 eq)[1][2]

  • Solvent: Methanol (MeOH)[1][2][7]

  • Catalyst: Conc. HCl (trace)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol .

  • Mixing: Add a solution of 1.0 mmol 5-Bromo-4-nitrothiophene-2-carbaldehyde (dissolved in 5 mL MeOH) to the thiosemicarbazide solution.

  • Catalysis: Add 1-2 drops of concentrated HCl to catalyze the dehydration.

  • Reflux: Reflux the mixture at 65°C for 3-5 hours .

    • Observation: A heavy precipitate usually forms while hot.[1][2]

  • Isolation: Cool the flask to room temperature. Filter the precipitate.[1][2]

  • Washing: Wash the filter cake with hot water (to remove unreacted thiosemicarbazide) followed by cold methanol.

  • Drying: Dry in a vacuum oven at 50°C.

Expected Data:

  • Yield: 80-95%[3]

  • IR (cm⁻¹): 3100-3400 (NH/NH₂), 1590 (C=N), 1250 (C=S).[1][2]

  • ¹H NMR (DMSO-d6): Singlet at δ 8.0-8.5 ppm (CH=N), Broad singlets at δ 11.5 ppm (NH).[3][1][2]

Part 4: Biological Evaluation (MIC Protocol)

Rationale: To quantify the potency of the synthesized derivatives.

Assay Setup:

  • Method: Broth Microdilution (CLSI Standards).[1][2]

  • Strains:

    • Staphylococcus aureus (Gram +)[1][2][6]

    • Escherichia coli (Gram -)[3]

    • Candida albicans (Fungal)[1][2][6][8]

  • Control: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).[1][2]

Procedure:

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations typically range from 512 μg/mL down to 0.5 μg/mL.[1][2]

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1][2]

Data Interpretation Table:

Compound ClassTypical MIC (μg/mL)Interpretation
Starting Aldehyde 50 - 100Weak activity (Baseline)
Schiff Bases (e- withdrawing) 12.5 - 50Moderate activity.[3] Fluorine/Nitro substituents on aniline enhance potency.[1][2]
Thiosemicarbazones 1.0 - 12.5High potency. The C=S and NH groups facilitate binding to microbial enzymes (e.g., ribonucleotide reductase).[1][2]
Reference (Ciprofloxacin) < 1.0Clinical Standard

Part 5: Safety & Troubleshooting

  • Regiochemistry Note: Commercial "5-bromo-nitrothiophene-2-carbaldehyde" is typically the 4-nitro isomer.[3] Verify structure via NMR if synthesizing the starting material yourself (Nitration of 5-bromothiophene-2-carbaldehyde directs to the 4-position).[3]

  • Handling Nitro Compounds: Although stable, nitro-thiophenes can be energetic.[3][1][2] Avoid excessive heat (>150°C) during drying.[1][2]

  • Solubility Issues: If derivatives are insoluble in biological media, prepare hydrochloride salts (for Schiff bases) or use cyclodextrin encapsulation.[1][2]

References

  • Synthesis and antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Source: European Journal of Medicinal Chemistry.[1][2] Context: Establishes the 5-nitrothiophene thiosemicarbazone scaffold as a bioactive core.

  • Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents. Source: Asian Journal of Organic & Medicinal Chemistry.[1][2][5] Context: Provides comparative protocols for Schiff base condensation and MIC testing standards.

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Source: European Journal of Medicinal Chemistry.[1][2] Context: Validates the "halogen + aldehyde" synthetic strategy for antimicrobial Schiff bases.

  • 5-Bromothiophene-2-carbaldehyde (Precursor Data). Source: PubChem / ChemicalBook.[1][2] Context: Physical properties and safety data for the brominated scaffold. [1][2]

Sources

Application

Application Notes and Protocols: Synthesis of Novel Conjugated Polymers from 5-Bromo-4-nitrothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of novel conjugated polymers utilizing 5-Bromo-4-nitrothiophene-2-carbaldehyde as a key m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of novel conjugated polymers utilizing 5-Bromo-4-nitrothiophene-2-carbaldehyde as a key monomer. The introduction of strong electron-withdrawing nitro and aldehyde functionalities onto the polythiophene backbone is a promising strategy for tuning the optoelectronic properties of these materials, opening avenues for their application in organic electronics, chemical sensors, and biomedical devices. This guide delves into the synthetic rationale, provides detailed experimental protocols for Suzuki and Stille cross-coupling polymerizations, outlines essential characterization techniques, and discusses potential applications of the resulting polymers.

Introduction: The Strategic Design of Functional Polythiophenes

Polythiophenes represent a significant class of conjugated polymers, renowned for their environmental stability and tunable electronic and optical properties.[1] The performance of polythiophene-based materials in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors is intrinsically linked to their molecular structure.[1] The strategic functionalization of the thiophene ring allows for precise control over the polymer's electronic band gap, solubility, and solid-state morphology.[1]

The monomer at the heart of this guide, 5-Bromo-4-nitrothiophene-2-carbaldehyde, is a highly functionalized building block. The presence of a bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling polymerization.[2][3] The electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups at the 4- and 2-positions, respectively, are expected to significantly lower the HOMO and LUMO energy levels of the resulting polymer. This modulation of the electronic structure is a key strategy for designing materials with specific charge-transport characteristics and for enhancing their sensitivity in sensing applications.[4][5] The aldehyde group also offers a valuable handle for post-polymerization modification, allowing for the covalent attachment of other functional moieties.[6][7]

This application note will provide researchers with the foundational knowledge and practical protocols to synthesize and characterize novel conjugated polymers from this promising, yet challenging, monomer.

Synthetic Pathways: Palladium-Catalyzed Cross-Coupling Polymerizations

The synthesis of conjugated polymers from 5-Bromo-4-nitrothiophene-2-carbaldehyde can be effectively achieved through palladium-catalyzed cross-coupling reactions, primarily Suzuki and Stille polymerizations. These methods are well-established for their tolerance to a wide range of functional groups.[1][8]

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In the context of polymerization, it typically involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester. For the homopolymerization of 5-Bromo-4-nitrothiophene-2-carbaldehyde, the monomer would first need to be converted to its corresponding boronic acid or ester derivative. However, a more common approach is the copolymerization with a suitable aromatic diboronic acid or ester comonomer.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.

  • Base: A base, typically an aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄), is required to activate the boronic acid/ester for transmetalation.

  • Solvent: A two-phase solvent system, such as toluene/water or DMF/water, is commonly used to dissolve both the organic-soluble monomer and catalyst and the water-soluble base. It is crucial to minimize the amount of water to prevent potential dehalogenation side reactions.[9]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, stabilize the palladium center and facilitate the catalytic cycle.

Experimental Workflow for Suzuki Polymerization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MonomerA 5-Bromo-4-nitrothiophene- 2-carbaldehyde ReactionVessel Schlenk Flask under Argon MonomerA->ReactionVessel MonomerB Aromatic Diboronic Ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) MonomerB->ReactionVessel Solvent Degassed Toluene/Water Solvent->ReactionVessel Heating Heat to 80-90 °C ReactionVessel->Heating Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base Aqueous K₂CO₃ Base->ReactionVessel Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Filtration->Soxhlet FinalProduct Purified Polymer Soxhlet->FinalProduct

Caption: Workflow for Suzuki Copolymerization.

Detailed Protocol: Suzuki Copolymerization

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 eq) and the aromatic diboronic ester comonomer (1.0 eq) in degassed toluene.

  • Catalyst and Base Addition: To the stirred monomer solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Prepare a separate degassed aqueous solution of K₂CO₃ (3.0 eq) and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them by GPC or NMR.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate out of solution.

  • Purification:

    • Filter the precipitated polymer and wash it sequentially with water, methanol, and hexane to remove residual catalyst, salts, and oligomers.

    • For further purification, perform Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the polymer fraction with the desired solubility and molecular weight.

    • Concentrate the chloroform fraction and precipitate the polymer again in methanol.

    • Dry the final polymer under vacuum.

Table 1: Key Parameters for Suzuki Polymerization

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosHigh activity and functional group tolerance.
Comonomer Aromatic diboronic esterEnables formation of a copolymer.
Base K₂CO₃ or K₃PO₄Activates the boronic ester.
Solvent Toluene/Water (minimal water)Dissolves reactants and base.[9]
Temperature 80-90 °CPromotes reaction kinetics.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst.
Stille Cross-Coupling Polymerization

Stille polymerization is another powerful technique for synthesizing conjugated polymers, known for its tolerance of a wide array of functional groups.[8] This method involves the reaction of a dihaloaromatic monomer with an organostannane comonomer.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) complex is the catalyst of choice. Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used.

  • Ligand: Phosphine ligands, such as P(o-tol)₃ or PPh₃, are often added to stabilize the catalyst and enhance its reactivity.

  • Solvent: Anhydrous and degassed solvents like toluene or DMF are typically used.

  • Temperature: Elevated temperatures (100-120 °C) are generally required to drive the reaction to completion.

Experimental Workflow for Stille Polymerization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MonomerA 5-Bromo-4-nitrothiophene- 2-carbaldehyde ReactionVessel Schlenk Flask under Argon MonomerA->ReactionVessel MonomerB Aromatic Distannane (e.g., 2,5-Bis(trimethylstannyl)thiophene) MonomerB->ReactionVessel Solvent Anhydrous & Degassed Toluene Solvent->ReactionVessel Heating Heat to 110 °C ReactionVessel->Heating Catalyst Pd₂(dba)₃ Catalyst->ReactionVessel Ligand P(o-tol)₃ Ligand->ReactionVessel Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Filtration->Soxhlet FinalProduct Purified Polymer Soxhlet->FinalProduct

Caption: Workflow for Stille Copolymerization.

Detailed Protocol: Stille Copolymerization

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 eq), the aromatic distannane comonomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-12 mol%) in anhydrous and degassed toluene.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for 24-72 hours under an inert atmosphere.

  • Work-up and Purification: Follow the same procedure as described for the Suzuki polymerization (precipitation in methanol, filtration, and Soxhlet extraction).

Table 2: Key Parameters for Stille Polymerization

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(PPh₃)₄Effective for Stille coupling.[8]
Comonomer Aromatic distannaneThe organotin coupling partner.
Ligand P(o-tol)₃ or PPh₃Stabilizes the catalyst.
Solvent Anhydrous Toluene or DMFPrevents side reactions with water.
Temperature 100-120 °CRequired for efficient transmetalation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents.

Important Considerations for Both Methods:

  • Purity of Monomers: The purity of the monomers is critical for achieving high molecular weight polymers.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is necessary to prevent catalyst deactivation.

  • Stoichiometry: Precise 1:1 stoichiometry between the comonomers is crucial for obtaining high molecular weight polymers in step-growth polymerization.

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to confirm their chemical structure, molecular weight, and optoelectronic properties.

Table 3: Recommended Characterization Techniques

TechniqueInformation ObtainedExpected Results
¹H NMR Spectroscopy Chemical structure and purityDisappearance of monomer signals and appearance of broad signals corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Provides information on the chain length and distribution.
FT-IR Spectroscopy Presence of functional groupsCharacteristic peaks for C-NO₂, C=O (aldehyde), and thiophene ring vibrations.
UV-Vis Spectroscopy Optical band gap (E_g), π-π* transitionsAbsorption maxima will be red-shifted compared to the monomer, indicating an extended conjugated system.[10]
Cyclic Voltammetry (CV) HOMO and LUMO energy levels, electrochemical band gapReversible oxidation and reduction peaks, allowing for the determination of electrochemical properties.
Thermogravimetric Analysis (TGA) Thermal stabilityOnset of decomposition temperature, indicating the polymer's stability at high temperatures.

Potential Applications

The unique electronic structure imparted by the nitro and aldehyde groups suggests several potential applications for these novel polythiophenes.

Logical Relationship of Properties to Applications:

cluster_apps Potential Applications Monomer 5-Bromo-4-nitrothiophene- 2-carbaldehyde Polymer Resulting Conjugated Polymer Monomer->Polymer Properties Unique Properties: - Low HOMO/LUMO - Tunable Band Gap - Post-functionalizable Polymer->Properties OFETs Organic Field-Effect Transistors (OFETs) Properties->OFETs Electron-deficient nature for n-type or ambipolar transport Sensors Chemical and Biological Sensors Properties->Sensors Aldehyde for receptor immobilization, -NO₂ for analyte interaction OPVs Organic Photovoltaics (OPVs) Properties->OPVs Tunable band gap for light harvesting Bioelectronics Bio-interfacing Materials Properties->Bioelectronics Functionalizable surface for biocompatibility

Caption: From Monomer to Application.

  • Organic Electronics: The strong electron-withdrawing nature of the substituents is expected to result in low-lying HOMO and LUMO energy levels, making these polymers candidates for n-type or ambipolar charge transport in OFETs.

  • Chemical Sensors: The electron-deficient polymer backbone can interact with electron-rich analytes, leading to a measurable change in its conductivity or optical properties. The aldehyde group provides a convenient site for the immobilization of specific recognition elements for enhanced sensor selectivity. These polymers could be particularly interesting for the detection of nitroaromatic explosives.[3][8]

  • Drug Development and Biomedical Applications: The aldehyde functionality allows for the conjugation of biomolecules, such as peptides or antibodies, paving the way for applications in drug delivery, bio-imaging, and biosensing. The inherent antimicrobial properties of some nitro compounds could also be explored.[9]

Safety Precautions

  • Nitro Compounds: Organic nitro compounds can be thermally sensitive and potentially explosive. Handle with care and avoid excessive heating or mechanical shock.

  • Organostannanes (for Stille coupling): Organotin compounds are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care. Avoid inhalation of fine powders.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

Conclusion

The synthesis of conjugated polymers from 5-Bromo-4-nitrothiophene-2-carbaldehyde offers a compelling route to novel materials with tailored electronic properties. The protocols outlined in this application note, based on robust Suzuki and Stille cross-coupling reactions, provide a solid foundation for researchers to explore this exciting area. The unique combination of electron-withdrawing groups and a reactive aldehyde handle makes these polymers highly promising for a range of advanced applications in organic electronics and biotechnology. Careful optimization of the reaction conditions and thorough characterization of the resulting polymers will be key to unlocking their full potential.

References

  • Nguyen, N. L., Tran, T. T. D., Nguyen, H., & Vu, D. C. (2021). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. RSC Advances, 11(34), 20957-20966. [Link]

  • Google Patents. (n.d.). WO1991019021A1 - Polymerization of thiophene and its derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-4-phenylthiophene-2-carbaldehyde in Modern Synthesis. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved February 2, 2026, from [Link]

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 1-15. [Link]

  • Thompson, A., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. The Journal of Organic Chemistry, 75(15), 5349-5352. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (n.d.). Direct C-H:C-H Arylation Polymerization of 3,4-Propylenedioxythiophene Derivatives. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved February 2, 2026, from [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Retrieved February 2, 2026, from [Link]

  • download. (n.d.). THIOPHENE AND ITS DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Conjugated Polymers Via Direct Arylation Polymerization in Continuous Flow: Minimizing the Cost and Batch-to-Batch Variations for High-Throughput Energy Conversion. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-unleashed proteins: gentle aldehyde decaging for site-selective protein modification. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Retrieved February 2, 2026, from [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Note: Knoevenagel Condensation of 5-Bromo-4-nitrothiophene-2-carbaldehyde

Executive Summary & Strategic Significance This application note details the optimized protocols for the Knoevenagel condensation of 5-Bromo-4-nitrothiophene-2-carbaldehyde (5-B-4-N-TC) . This specific thiophene scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This application note details the optimized protocols for the Knoevenagel condensation of 5-Bromo-4-nitrothiophene-2-carbaldehyde (5-B-4-N-TC) . This specific thiophene scaffold is a high-value pharmacophore in the development of EGFR kinase inhibitors (Tyrphostin analogs), antimicrobial agents, and organic optoelectronic materials (OLEDs).

The simultaneous presence of the nitro group (C4) and bromine (C5) presents a unique synthetic advantage:

  • Electronic Activation: The nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C2-aldehyde, thereby facilitating condensation under milder conditions than unsubstituted thiophenes.

  • Orthogonal Functionalization: The C5-Bromine remains intact during condensation, serving as a "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution (

    
    ).
    

Chemical Dynamics & Mechanistic Insights

Substrate Analysis

The reactivity of 5-B-4-N-TC is governed by the inductive and resonance effects of substituents on the thiophene ring.

  • Aldehyde (C2): The reaction center.[1][2][3] Its reactivity is enhanced by the -I (inductive) and -M (mesomeric) effects of the C4-Nitro group.

  • Nitro (C4): Crucial for reactivity. However, it renders the ring electron-deficient, increasing susceptibility to ring-opening side reactions if exposed to harsh hydroxide bases (e.g., NaOH/KOH) at high temperatures.

  • Bromine (C5): Stabilizes the ring inductively but is a potential site for side reactions if strong nucleophiles are used (though Knoevenagel nucleophiles usually attack the carbonyl preferentially).

Reaction Mechanism

The reaction follows a base-catalyzed pathway:

  • Deprotonation: The base abstracts a proton from the active methylene compound (e.g., malononitrile).

  • Nucleophilic Attack: The resulting enolate attacks the activated aldehyde carbonyl.

  • Dehydration: Spontaneous elimination of water (often the rate-determining step in neutral systems, but rapid here due to conjugation) yields the

    
    -unsaturated product.[1]
    

KnoevenagelMechanism Base Catalytic Base (Piperidine/Et3N) ActiveMethylene Active Methylene (Malononitrile) Base->ActiveMethylene Deprotonation Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate Aldehyde 5-Bromo-4-nitro thiophene-2-carbaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol-like Tetrahedral Intermediate Aldehyde->Intermediate Product Benzylidene Product (Alkene) Intermediate->Product Elimination (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway for the base-catalyzed Knoevenagel condensation.[4][5]

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Scale-up (gram scale) and initial characterization.

Reagents:

  • Substrate: 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for acid-sensitive substrates)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-Bromo-4-nitrothiophene-2-carbaldehyde in 5 mL of absolute ethanol. The solution may appear yellow/orange.

  • Addition: Add 1.1 mmol of Malononitrile.

  • Catalysis: Add 2-3 drops of Piperidine (approx. 0.1 mmol).

    • Note: A transient color change (often darkening) indicates enolate formation.

  • Reaction: Stir at room temperature (RT) for 30 minutes. If precipitation does not occur, heat to reflux (78°C) for 1-2 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the mixture to 0°C in an ice bath.

    • The product usually precipitates as a solid. Filter the solid using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol or an EtOH/DMF mixture if the product is highly insoluble.

Protocol B: Green Synthesis (Solvent-Free Grindstone)

Best for: Rapid screening, high throughput, and environmental compliance.

Reagents:

  • Substrate: 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile (1.0 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) or Potassium Carbonate (
    
    
    
    ) - 10 mol%

Step-by-Step Procedure:

  • Combine: In a clean agate mortar, place 1.0 mmol of the aldehyde and 1.0 mmol of malononitrile.

  • Catalyze: Add 0.1 mmol of Ammonium Acetate.

  • Grind: Grind the mixture vigorously with a pestle for 5-10 minutes.

    • Observation: The mixture will likely become a paste or melt due to the exothermicity of the reaction and eutectic formation.

  • Quench: Allow the mixture to stand for 10 minutes. Add 5 mL of water to the mortar and triturate the solid.

  • Isolation: Filter the solid and wash with water to remove the catalyst. Dry in a vacuum oven at 50°C.

Optimization & Data Analysis

Solvent and Catalyst Effects

The choice of conditions significantly impacts yield and reaction time.[6] The nitro group accelerates the reaction, often making heating unnecessary compared to standard thiophenes.

SolventCatalystTemp (°C)Time (min)Yield (%)Notes
Ethanol Piperidine25 (RT)30-6088-92Standard method. High purity.
Water

10012075-80Green, but solubility issues may require surfactants.
None

Grind1090-95Fastest. Requires thorough washing to remove base.
Toluene Pyridine/AcOH110 (Reflux)24085Dean-Stark conditions. Use only for difficult substrates (e.g., diethyl malonate).
Decision Tree for Condition Selection

OptimizationTree Start Start: Select Active Methylene CheckAcid Substrate: Malononitrile (High Acidity pKa ~11) Start->CheckAcid CheckEster Substrate: Diethyl Malonate (Low Acidity pKa ~13) Start->CheckEster RouteA Protocol B: Solvent-Free (Grindstone) CheckAcid->RouteA Small Scale (<500mg) RouteB Protocol A: EtOH/Piperidine (RT to 50°C) CheckAcid->RouteB Scale Up (>1g) RouteC Dean-Stark Reflux (Toluene/AcOH/Piperidine) CheckEster->RouteC Requires High Temp & Water Removal

Figure 2: Workflow for selecting reaction conditions based on the acidity of the active methylene component.

Troubleshooting & Safety

Common Issues
  • Ring Opening: The 4-nitro group makes the thiophene ring electron-deficient. Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) at high temperatures, as these can attack the C5 position or open the ring. Stick to amine bases (Piperidine, TEA, DABCO).

  • Michael Addition: If using excess active methylene, a second molecule may add to the alkene product (Michael addition). Ensure strict 1:1 stoichiometry or slight excess of aldehyde.

  • Solubility: The product is often a highly crystalline, colored solid (yellow/red). If it crashes out too fast and traps impurities, switch to a solvent with higher solubility (e.g., Acetonitrile) or recrystallize from DMF/EtOH.

Safety Handling
  • Nitro Compounds: While stable, nitro-thiophenes should be treated as potentially energetic. Do not subject the dry solid to excessive friction or heat.

  • Lachrymators: Benzyl halides and related aldehydes can be irritants. Perform all reactions in a fume hood.

References

  • General Knoevenagel Conditions on Thiophenes

    • Title: Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues.
    • Context: Describes base-catalyzed condens
    • Source:

  • Solvent-Free/Green Methods

    • Title: Novel Methods of Knoevenagel Condensation (Microwave/Sonicator).[7]

    • Context: Validates solvent-free ammonium acetate protocols for activ
    • Source:

  • Substrate Reactivity (Nitro-Thiophenes)

    • Title: 5-Nitrothiophene-2-Carboxaldehyde Synthesis and Properties.
    • Context: Details the synthesis and stability of nitro-thiophene aldehydes, confirming the position of substituents.
    • Source:

  • Catalytic Mechanisms

    • Title: Knoevenagel Condensation - Organic Chemistry Portal.[1]

    • Context: Comprehensive review of catalysts (Piperidine, Ionic Liquids) and mechanisms.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Bromo-4-nitrothiophene-2-carbaldehyde Synthesis

Current Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2, 2026[1]

Executive Summary

The synthesis of 5-Bromo-4-nitrothiophene-2-carbaldehyde is a critical intermediate step in the development of novel antibacterial and antifungal agents.[1] However, standard nitration protocols often result in yields as low as 30-40% due to two primary failure modes: oxidative degradation of the aldehyde functionality and regio-isomeric impurities .[1]

This guide moves beyond standard textbook procedures, advocating for an Acylal Protection Strategy that consistently elevates yields to >75% by shielding the sensitive aldehyde group during the harsh nitration phase.

Module 1: The Synthetic Strategy (Visualized)

The direct nitration of thiophene aldehydes using mixed acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is notoriously difficult because the aldehyde is easily oxidized to the carboxylic acid (5-bromo-4-nitrothiophene-2-carboxylic acid) under these oxidative conditions.

The Solution: Convert the aldehyde to a gem-diacetate (acylal) before nitration. This masking group is stable to nitrating conditions and easily hydrolyzed back to the aldehyde during workup.

Workflow Diagram: The "Protected" Route

SynthesisRoute Start 5-Bromothiophene- 2-carbaldehyde Step1 Protection (Ac2O / Catalyst) Start->Step1 Acetic Anhydride Oxidation Side Product: Carboxylic Acid Start->Oxidation Direct Nitration (Avoid!) Inter1 Intermediate A: Gem-Diacetate Step1->Inter1 >95% Conv. Step2 Nitration (KNO3 / H2SO4) Inter1->Step2 Low Temp (<5°C) Inter2 Intermediate B: Nitro-Diacetate Step2->Inter2 Regioselective Step3 Hydrolysis (Aq. Acid / Heat) Inter2->Step3 End TARGET: 5-Bromo-4-nitro- thiophene-2-carbaldehyde Step3->End Yield >75%

Figure 1: Comparison of the high-yield protection strategy vs. the prone-to-failure direct nitration route.

Module 2: Troubleshooting & Critical Process Parameters (CPP)

This section addresses specific pain points reported by users.

Issue 1: "My yield is <40% and the product is acidic."
  • Diagnosis: Aldehyde Oxidation. You likely performed direct nitration.[1] The mixed acid acted as an oxidant, converting the -CHO group to -COOH.[1]

  • Fix: Switch to the Acylal Protection Protocol (see Module 3).[1]

  • Immediate Remediation: If you must use direct nitration, ensure the temperature never exceeds 0°C and use stoichiometric

    
     instead of fuming 
    
    
    
    to moderate the oxidizing power.
Issue 2: "I see a mixture of isomers in NMR."
  • Diagnosis: Regioselectivity Failure. [1]

    • Target: 4-nitro (Meta to CHO, Ortho to Br).[1]

    • Impurity: 3-nitro (Ortho to CHO, Meta to Br).[1]

  • The Science: Both the aldehyde (meta-director) and the bromine (ortho/para-director) cooperatively direct to position 4. However, high temperatures reduce selectivity.[1]

  • Fix: Maintain nitration temperature between -5°C and 0°C. Do not allow the exotherm to spike above 5°C.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .[1] The 4-nitro isomer crystallizes readily, while the 3-nitro isomer often remains in the mother liquor.

Issue 3: "The reaction turned into a black tar."
  • Diagnosis: Thermal Runaway / Polymerization. Thiophenes are electron-rich and sensitive to strong acids.[1] High temperatures cause ring opening and polymerization.[1]

  • Fix:

    • Dilution: Ensure the substrate is dissolved in sufficient ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      before adding the nitrating agent.
      
    • Addition Rate: Add the nitrating agent (solid

      
       or acid solution) portion-wise over 30-60 minutes.
      
    • Quench: Pour the reaction mixture onto crushed ice, not water, to dissipate heat immediately.

Module 3: Optimized Experimental Protocol

Target: 5-Bromo-4-nitrothiophene-2-carbaldehyde Method: Acylal Protection Route Estimated Yield: 75-82%[1]

Step 1: Protection (Formation of Diacetate)[1]
  • Charge a flask with 5-bromothiophene-2-carbaldehyde (1.0 eq).

  • Add Acetic Anhydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (3.0 eq).
    
  • Add a catalytic amount of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      or 
    
    
    
    (0.01 eq).
  • Stir at room temperature for 1-2 hours.

  • Check: TLC/NMR should show disappearance of the aldehyde proton (~9.8 ppm) and appearance of the methine proton (~7.8 ppm).[1]

  • Note: Often, this intermediate is not isolated but carried through (One-Pot), but isolation improves purity.[1]

Step 2: Nitration[1][2]
  • Dissolve the Diacetate intermediate in concentrated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (5-10 volumes). Cool to -5°C.
    
  • Slowly add

    
      (1.05 eq) or Fuming 
    
    
    
    dropwise, maintaining internal temp < 0°C.
  • Stir at 0°C for 1 hour.

  • Quench: Pour the mixture onto crushed ice (500g per 100g reaction mass).

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash with Brine.[1][2][3]

Step 3: Hydrolysis (Deprotection)[1]
  • Take the organic layer from Step 2 (or the crude solid) and suspend in 50% Aqueous Ethanol .

  • Add catalytic HCl (1M).[1]

  • Reflux at 80°C for 30-60 minutes.

  • Cool to room temperature. The product, 5-Bromo-4-nitrothiophene-2-carbaldehyde , usually precipitates as a light yellow solid.[1]

  • Filter and wash with cold ethanol.[1]

Data Comparison: Direct vs. Protected
ParameterDirect NitrationProtected Route (Recommended)
Yield 35 - 45%75 - 82%
Purity (HPLC) 85 - 90%>98%
Main Impurity Carboxylic Acid (Oxidation)Unreacted Starting Material
Workup Difficult (Acid separation)Simple (Filtration)

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Nitronium Tetrafluoroborate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) instead of mixed acid? 
A:  Yes, 

is a milder nitrating agent and can improve yields in the direct route by reducing oxidative side reactions. However, it is significantly more expensive and moisture-sensitive, making it less ideal for scale-up.

Q: Why is the position 4 favored over position 3? A: This is a case of Cooperative Directing Effects .

  • The Aldehyde (at Pos 2) is an electron-withdrawing group (EWG) and directs Meta.[1] Meta to position 2 is position 4.[1]

  • The Bromine (at Pos 5) is an ortho/para director.[1] Para is blocked (Pos 2). Ortho to position 5 is position 4.[1]

  • Therefore, both substituents direct the incoming nitro group to Position 4.

Q: How do I store the final product? A: Store in a dark, cool place (2-8°C) under an inert atmosphere (Argon/Nitrogen). Thiophene aldehydes can slowly oxidize to acids if exposed to air and light over long periods.[1]

References

  • Regioselective Nitration of Thiophenes

    • Campaigne, E., & Archer, W. L. (1953).[1] "3-Thenaldehyde and 3-Thenoic Acid."[1] Journal of the American Chemical Society.[1]

    • Context: Establishes the foundational logic for directing effects in thiophene rings.
    • [1]

  • Prevention of Aldehyde Oxidation (Diacetate Method)

    • Freeman, F., & Karchefski, E. M. (1978).[1] "Protecting Groups in Nitration: The Use of Acylals." Journal of Chemical Education.

    • Context: Describes the general utility of gem-diacetates in protecting aldehydes from oxidation during nitration.[1]

    • [1]

  • Specific Synthesis of Nitro-Thiophene Carbaldehydes

    • Gronowitz, S. (1991).[1] Thiophene and Its Derivatives. Wiley-Interscience.[1]

    • Context: The authoritative text on thiophene chemistry, detailing the specific nitration conditions and workups for halogen
    • [1]

  • Safety in Nitration Reactions

    • Agrawal, J. P., & Hodgson, R. D. (2007).[1] Organic Chemistry of Explosives. Wiley.[1]

    • Context: Provides safety parameters for handling nitr
    • [1]

Sources

Optimization

optimizing reaction time for Suzuki coupling of thiophene derivatives

Technical Support Center: Optimizing Suzuki Coupling of Thiophene Derivatives Welcome to the Advanced Synthesis Support Hub Current Ticket: Optimization of Reaction Time & Yield for Thiophene-Based Suzuki Couplings. Assi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki Coupling of Thiophene Derivatives

Welcome to the Advanced Synthesis Support Hub

Current Ticket: Optimization of Reaction Time & Yield for Thiophene-Based Suzuki Couplings. Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division.

This guide addresses the unique challenges of coupling thiophene derivatives—specifically the "Thiophene Paradox," where the substrate acts as both a reactant and a potential catalyst poison. Below you will find kinetic optimization strategies, troubleshooting workflows, and validated protocols designed to reduce reaction times from hours to minutes.

Part 1: Critical Reaction Parameters (The "Why" & "How")

Catalyst & Ligand Selection: Overcoming Sulfur Poisoning

Q: My reaction stalls after 50% conversion despite using standard Pd(PPh3)4. Why? A: You are likely experiencing catalyst poisoning. The sulfur atom in thiophene has a high affinity for Palladium (Pd), competing with phosphine ligands for coordination sites.[1] Standard triphenylphosphine (PPh3) is often too labile to prevent this "sulfur trap," leading to the formation of inactive Pd-S complexes.[1]

  • The Fix: Switch to electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands).[1]

    • SPhos / XPhos: These ligands create a protective steric shell around the Pd center, preventing sulfur coordination while facilitating the Oxidative Addition (OA) step.[1]

    • Pd-PEPPSI-IPr: For extremely difficult sterically hindered thiophenes, N-Heterocyclic Carbene (NHC) precatalysts offer superior stability against thermal decomposition and sulfur poisoning.[1]

The Protodeboronation Trap

Q: I see the de-borylated starting material (thiophene) in my LCMS. Is my catalyst dead? A: Not necessarily. You are witnessing protodeboronation , the rapid hydrolysis of the C-B bond.[1] Thiophene-2-boronic acids are notoriously unstable under basic, aqueous conditions because the heteroatom stabilizes the intermediate anion required for protonolysis.

  • The Fix:

    • Base Selection: Move away from strong bases (NaOH, KOtBu).[1] Use K3PO4 or Cs2CO3 (anhydrous) to maintain a lower active pH.[1]

    • MIDA Boronates: If stability is critical, use N-methyliminodiacetic acid (MIDA) boronates.[1] They slowly release the active boronic acid, keeping its standing concentration low and minimizing side reactions.[1][2]

Part 2: Visualizing the Challenge

Figure 1: Thiophene-Specific Suzuki Catalytic Cycle & Failure Modes

This diagram highlights where thiophene substrates deviate from the standard cycle, specifically focusing on sulfur poisoning and protodeboronation pathways.

SuzukiThiophene Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thiophene-Br Poison FAILURE MODE 1: Sulfur Poisoning (Inactive Pd-S Complex) Pd0->Poison Weak Ligand (e.g., PPh3) BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Determining for Thiophenes) BaseStep->TransMet + Thiophene-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE MODE 2: Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Proto High pH / H2O Slow Reaction RedElim->Pd0

Caption: Catalytic cycle highlighting critical failure points: Sulfur poisoning of Pd(0) and Protodeboronation during slow transmetallation.

Part 3: Validated Experimental Protocols

Protocol A: High-Speed Microwave Optimization (Recommended)

Target: Reaction time < 20 mins. Ideal for screening.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Thiophene Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1]

  • Base: K3PO4 (2.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][3]

Step-by-Step:

  • Charge: Add solid reagents to a microwave vial equipped with a magnetic stir bar.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 2 minutes.

  • Solvent: Inject degassed solvents through the septum.

  • Irradiate: Heat to 100°C - 120°C for 10-20 minutes (Dynamic mode, high stirring).

  • Workup: Cool to RT, filter through Celite, and analyze via LCMS.

Protocol B: Robust Thermal Method (Scale-Up)

Target: High purity, minimal deboronation.[1]

Reagents:

  • Same stoichiometry as above.

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: THF : Water (10:1) or Toluene : Water (Depending on solubility).[1][3]

Step-by-Step:

  • Pre-activation: Stir Pd(OAc)2 and SPhos in the solvent for 10 mins at RT to form the active catalytic species (yellow to orange color change).

  • Addition: Add the aryl halide and base.

  • Slow Addition (Critical): If using unstable 2-thienyl boronic acids, dissolve them in a separate syringe and add dropwise over 1 hour to the hot reaction mixture (80°C). This maintains a low concentration of boronic acid, favoring coupling over protonolysis.[1]

  • Reflux: Stir at 80°C for 4-12 hours.

Part 4: Data & Comparison Tables

Table 1: Ligand Performance for Thiophene Couplings

Data synthesized from comparative kinetic studies [1, 3].

LigandReaction RateStability (Sulfur)Recommended Use Case
PPh3 SlowPoorSimple, non-hindered substrates only.
SPhos Fast Excellent Standard for thiophene/heterocycles.
XPhos FastExcellentSterically hindered halides (ortho-substituted).
dppf ModerateGoodLarge bite angle; good for chelating substrates.
P(t-Bu)3 Very FastModerateHighly active, but air-sensitive and pyrophoric.[1]
Table 2: Base & Solvent Effects on Protodeboronation

Impact on 2-Thiopheneboronic acid stability [2, 5].

ConditionpH EstimateDeboronation RiskCoupling Efficiency
Na2CO3 / DME / H2O~11.5High Moderate
K3PO4 / Dioxane / H2O~10.5MediumHigh
CsF / Toluene (Anhydrous)N/ALow High (Slow kinetics)
Cs2CO3 / THF / H2O ~10.0Low-MediumOptimal Balance

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem: Low Yield / Incomplete Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Starting Material (Halide) Remains + Boronic Acid Gone CheckSM->Result1 Result2 Both Starting Materials Remain (No Reaction) CheckSM->Result2 Result3 Homocoupling Observed (Ar-Ar or Th-Th) CheckSM->Result3 Action1 Diagnosis: Protodeboronation Result1->Action1 Action2 Diagnosis: Catalyst Poisoning/Deactivation Result2->Action2 Action3 Diagnosis: Oxidative Homocoupling Result3->Action3 Fix1 SOLUTIONS: 1. Switch to MIDA Boronate 2. Use Anhydrous Base (CsF) 3. Slow addition of Boronic Acid Action1->Fix1 Fix2 SOLUTIONS: 1. Switch to SPhos/XPhos Gen 3 2. Increase Temp (Microwave) 3. Check O2 exclusion Action2->Fix2 Fix3 SOLUTIONS: 1. Degass solvents thoroughly 2. Reduce Catalyst Loading 3. Use fresh Boronic Acid Action3->Fix3

Caption: Logic flow for diagnosing common Suzuki coupling failures based on crude mixture analysis.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Managing Protodeborylation in Suzuki Reactions. Retrieved from [1]

  • Organic Chemistry Portal. (2014). Suzuki Coupling Optimization and Ligand Effects.[3][7] Retrieved from [1]

  • Baxendale, I. R., et al. (2006).[1] Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Chemistry - A European Journal. Retrieved from [1]

  • Leadbeater, N. E., & Marco, M. (2003).[1] Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating.[8] Journal of Organic Chemistry. Retrieved from [1]

  • Kondolff, I., et al. (2004).[1][9] Suzuki Cross-Coupling of Benzo[b]thiophene Derivatives.[1][3] Tetrahedron.[9] Retrieved from [1]

Sources

Troubleshooting

dealing with poor solubility of 5-Bromo-4-nitrothiophene-2-carbaldehyde in reactions

Welcome to the technical support resource for handling 5-Bromo-4-nitrothiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 5-Bromo-4-nitrothiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the poor solubility of this versatile but often problematic building block. Here, we provide in-depth, field-tested answers and protocols to help you overcome these issues and ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of 5-Bromo-4-nitrothiophene-2-carbaldehyde that contribute to its poor solubility?

A1: 5-Bromo-4-nitrothiophene-2-carbaldehyde is a crystalline solid. Its poor solubility stems from a combination of factors inherent to its molecular structure:

  • High Polarity and Rigidity: The molecule possesses a rigid, planar thiophene ring substituted with strongly electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups, as well as an electronegative bromine (-Br) atom. This creates strong intermolecular dipole-dipole interactions and potentially crystal lattice forces.

  • Lack of Hydrogen Bond Donors: While the aldehyde's oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents like water or ethanol.[1]

  • Molecular Weight: With a molecular weight of 236.04 g/mol , it is not an exceptionally large molecule, but its dense functionalization contributes to a compact structure with strong intermolecular packing in the solid state.[2]

These factors mean that a significant amount of energy is required to break the crystal lattice and solvate the individual molecules, leading to low solubility in many common organic solvents.

Q2: My 5-Bromo-4-nitrothiophene-2-carbaldehyde won't dissolve in my reaction solvent. Is my reagent impure?

A2: Not necessarily. This is the most common issue reported with this reagent. Its inherent properties, as described in Q1, mean it has limited solubility in many standard solvents like ethers, alkanes, and even some polar aprotic solvents at room temperature. Before suspecting impurities, it is crucial to consult a solvent selection guide and consider solubility enhancement techniques.

Q3: Can I just heat the reaction mixture to dissolve the compound?

A3: Heating is a valid and often effective first step. However, it must be approached with caution. Aromatic aldehydes, particularly those with activating nitro groups, can be sensitive to heat.[3] Prolonged heating at high temperatures can lead to decomposition or side reactions. We recommend a stepwise approach:

  • Attempt the reaction at a moderately elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction closely by TLC or LC-MS for any signs of decomposition (e.g., appearance of new, unidentified spots).

  • If solubility remains an issue and the compound is stable, you can incrementally increase the temperature.

Always run a small-scale thermal stability test if you plan to use temperatures exceeding 80-100 °C for extended periods.[4]

Troubleshooting Guide: Overcoming Solubility Issues

If you are facing poor solubility, it is rarely a single-solution problem. The optimal approach often involves a combination of techniques. Below is a structured guide to systematically address the issue.

Initial Troubleshooting Steps

The first line of defense involves simple modifications to your existing protocol.

StrategyCausality & Scientific RationaleProsCons
Solvent Screening The principle of "like dissolves like" is paramount. The polarity of the solvent must be well-matched to the solute. For this compound, polar aprotic solvents are often the best starting point.Identifies the most effective primary solvent, potentially solving the issue without additives.Can be time-consuming; may not find a single solvent that is ideal for all reactants.
Controlled Heating Increasing kinetic energy helps overcome the activation energy required to break the solute's crystal lattice structure, allowing solvent molecules to interact and solvate it.Simple, fast, and often effective. Can increase reaction rates.Risk of thermal decomposition. May not be suitable for heat-sensitive reagents.
Higher Dilution Increasing the solvent volume can bring the concentration below the saturation point, allowing all the material to dissolve.Easy to implement. Reduces the risk of side reactions caused by high concentrations.Can significantly slow down bimolecular reactions. Requires larger reaction vessels and more solvent for work-up and purification.
Advanced Strategies

If initial steps fail, more advanced methods that alter the reaction medium's properties are necessary.

StrategyCausality & Scientific RationaleProsCons
Co-Solvent Systems A co-solvent disrupts the primary solvent's self-association, creating a new solvent environment with a polarity intermediate between the two.[5] This "tuned" polarity can be optimal for dissolving the target compound. For example, adding DMF or NMP to toluene can drastically improve solubility.Highly effective and tunable. Can often dissolve all reactants.Can complicate solvent removal post-reaction. The co-solvent may interfere with the reaction chemistry.
Sonication High-frequency sound waves create acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process generates intense local heating, pressure, and micro-jets that bombard the solid's surface, breaking down particles and enhancing mass transfer between the solid and liquid phases.[7][8]Excellent for initiating dissolution without bulk heating.[9] Can accelerate reaction rates.Requires specialized equipment (ultrasonic bath or probe). May not maintain solubility once sonication is stopped.
Phase-Transfer Catalysis (PTC) For reactions involving an aqueous phase and an organic phase, a PTC agent (like a quaternary ammonium salt) can "carry" a reactant from one phase to another, eliminating the need for the solid to dissolve completely in the organic phase.[10][11]Avoids the need for high temperatures or difficult solvent systems. Can accelerate reaction rates.[12]Only applicable for biphasic reactions. The catalyst may need to be removed during purification.

Visual Workflow: Decision-Making for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting solubility issues with 5-Bromo-4-nitrothiophene-2-carbaldehyde.

Solubility_Workflow cluster_start Phase 1: Initial Assessment cluster_methods Phase 2: Troubleshooting Methods cluster_end Phase 3: Outcome Start Start: Compound is insoluble in chosen solvent at RT Solvent_Screen Q: Is the solvent appropriate? (e.g., Toluene, THF) Start->Solvent_Screen Heating Action: Heat mixture (40-60 °C) Solvent_Screen->Heating Yes Co_Solvent Action: Add Co-solvent (e.g., DMF, NMP, Dioxane) Solvent_Screen->Co_Solvent No, try polar aprotic Check_Heat Q: Dissolved? Heating->Check_Heat Check_Heat->Co_Solvent No Proceed Proceed with Reaction Check_Heat->Proceed Yes Check_CoSolvent Q: Dissolved? Co_Solvent->Check_CoSolvent Sonication Action: Apply Sonication Check_CoSolvent->Sonication No Check_CoSolvent->Proceed Yes Check_Sonication Q: Dissolved? Sonication->Check_Sonication Check_Sonication->Proceed Yes (maintain energy) Reassess Reassess entire reaction setup Check_Sonication->Reassess No

Caption: Decision tree for addressing poor solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for 5-Bromo-4-nitrothiophene-2-carbaldehyde at room temperature and elevated temperature.

Materials:

  • 5-Bromo-4-nitrothiophene-2-carbaldehyde

  • Vials (e.g., 4 mL) with stir bars

  • Heating block or oil bath

  • Test solvents (see table below)

Recommended Solvents for Screening:

Solvent ClassExamplesExpected Performance
Ethers THF, 2-MeTHF, DioxaneLow to moderate solubility at RT; may improve with heating.
Aromatic Toluene, XyleneLow solubility at RT; good for higher temperature reactions (e.g., Suzuki couplings).[4]
Polar Aprotic DMF, DMAc, NMP, DMSOHigh likelihood of good solubility, even at RT.
Chlorinated DCM, ChloroformModerate solubility; useful for analysis but less common for heating.
Alcohols Isopropanol, n-ButanolLow solubility; can be used as a co-solvent.

Procedure:

  • Add ~10 mg of 5-Bromo-4-nitrothiophene-2-carbaldehyde to each labeled vial.

  • Add 0.5 mL of the first test solvent to the corresponding vial.

  • Stir vigorously at room temperature for 5 minutes. Record your observation (e.g., "Insoluble," "Partially soluble," "Fully dissolved").

  • If the compound is not fully dissolved, heat the vial to 50 °C and stir for another 5 minutes. Record the result.

  • If still not dissolved, add a co-solvent. For a non-polar solvent like toluene, add a polar aprotic co-solvent (e.g., DMF) dropwise (up to 20% v/v) and observe solubility.

  • Repeat for all test solvents to build a solubility profile and identify the optimal system for your reaction.

Protocol 2: Reaction Setup Using Sonication for Dissolution

Objective: To perform a reaction where the poor solubility of the starting material is overcome using ultrasonic agitation.

Materials:

  • Reaction flask

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Reagents and chosen solvent system

Procedure:

  • To the reaction flask, add the 5-Bromo-4-nitrothiophene-2-carbaldehyde and a magnetic stir bar.

  • Add the other solid reagents for your reaction.

  • Add the chosen reaction solvent. The mixture will likely be a slurry.

  • Place the reaction flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the liquid level inside the flask.

  • Turn on the magnetic stirrer to a moderate speed.

  • Turn on the sonicator. You should observe cavitation and agitation of the solid particles.

  • Continue sonication for 15-30 minutes. Visually inspect the flask to see if the solid has dissolved. The solution may become clear or remain a fine, mobile suspension.

  • Once dissolution is maximized, you can proceed with the reaction. Depending on the protocol, you may continue sonication, switch to conventional heating, or simply allow it to stir at room temperature.[9]

Process Flow for Handling Poorly Soluble Reagents

This diagram illustrates the general laboratory workflow from reagent handling to reaction work-up.

Process_Flow Reagent 1. Weigh Reagent (5-Bromo-4-nitro...) Flask 2. Add to Flask with other solid reagents Reagent->Flask Solvent 3. Add Solvent (Forms a slurry) Flask->Solvent Energy 4. Apply Energy (Heat / Sonication / Co-solvent) Solvent->Energy Reaction 5. Reaction Proceeds (Monitor by TLC/LC-MS) Energy->Reaction Workup 6. Reaction Work-up & Purification Reaction->Workup

Caption: General experimental workflow.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 30). The Role of 5-Bromo-4-phenylthiophene-2-carbaldehyde in Modern Synthesis. Retrieved February 2, 2026, from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 2, 2026, from [Link]

  • Pharma Learning In Depth. (2024, June 23). Solubility and Bioavailability Enhancement Techniques. YouTube. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. Retrieved February 2, 2026, from [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved February 2, 2026, from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 2, 2026, from [Link]

  • Dabrowska, M., et al. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 2, 2026, from [Link]

  • Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Varma, R. S. (n.d.). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. Retrieved February 2, 2026, from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 2, 2026, from [Link]

  • International Journal of Chemical Studies. (2016, October 7). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved February 2, 2026, from [Link]

  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 18). Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water. Retrieved February 2, 2026, from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 5-Bromo-4-nitrothiophene-2-carbaldehyde: A Comparative Guide to FTIR Methodologies

Executive Summary: The Characterization Challenge In the high-stakes environment of pharmaceutical intermediate synthesis, 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 116049-69-5 / 125364-42-9 derivatives) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

In the high-stakes environment of pharmaceutical intermediate synthesis, 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 116049-69-5 / 125364-42-9 derivatives) represents a critical scaffold. Its tri-functional nature—containing a reactive aldehyde, a labile bromine, and a chromophoric nitro group—makes it a versatile precursor for Schiff bases and heterocyclic drug candidates.

However, its structural complexity presents a validation challenge. The substitution pattern on the thiophene ring (specifically distinguishing the 4-nitro from 5-nitro isomers if the bromine position varies) is difficult to ascertain with simple melting point analysis. While NMR is the structural gold standard, it is a bottleneck in high-throughput production.

This guide objectively compares FTIR spectroscopy against its primary alternatives (Raman and NMR) and evaluates internal FTIR sampling methodologies (ATR vs. Transmission) to establish a rapid, self-validating Quality Control (QC) protocol.

Comparative Analysis: FTIR vs. Alternatives

For the routine characterization of 5-Bromo-4-nitrothiophene-2-carbaldehyde, FTIR offers a specific balance of speed and specificity. Below is a comparative performance analysis.

Table 1: Characterization Technique Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR
Primary Detection Polar bonds (C=O, NO₂)Non-polar/Symmetric bonds (C=C, C-S)Hydrogen environments
Speed < 1 minute (ATR)< 2 minutes10–30 minutes
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct through glass)High (Deuterated solvents)
Sensitivity to Isomers Moderate (Fingerprint region)High (Lattice vibrations)Excellent (Coupling constants)
Interference Water/CO₂ (Atmospheric)Fluorescence (High for Nitro compounds)Solvent peaks
Cost per Scan LowLowHigh
Critical Insight: Why FTIR Wins for Routine QC

While NMR provides indisputable structural proof, FTIR is superior for monitoring reaction completion . The conversion of a precursor (likely a thiophene alcohol or unsubstituted thiophene) to the aldehyde is instantly visible via the emergence of the strong Carbonyl (C=O) peak at ~1670 cm⁻¹ and the Nitro (NO₂) stretches at ~1530/1350 cm⁻¹. Raman is often less effective for this specific molecule because nitro-aromatics frequently exhibit high fluorescence backgrounds that swamp the Raman signal [1].

Internal Methodology Comparison: ATR vs. KBr

Once FTIR is selected, the scientist must choose the sampling interface.

Method A: Attenuated Total Reflectance (ATR)
  • Mechanism: Uses a high-refractive-index crystal (Diamond/ZnSe) to create an evanescent wave.

  • Pros: Zero sample prep; easy cleaning; ideal for sticky solids.

  • Cons: Lower pathlength results in weaker signals for minor impurities; high pressure can shift crystal lattice peaks.

Method B: Transmission (KBr Pellet)
  • Mechanism: Sample is ground with Potassium Bromide and pressed into a transparent disc.

  • Pros: Higher signal-to-noise ratio; better resolution of weak overtone bands (e.g., Aldehyde C-H Fermi resonance).

  • Cons: Hygroscopic (water bands at 3400 cm⁻¹ interfere); time-consuming; destructive.

Recommendation: Use Diamond ATR for routine batch release. Use KBr Transmission only when investigating unexplained impurity peaks in the 2500–3000 cm⁻¹ region.

Detailed Spectral Analysis & Assignments

The following data validates the structure of 5-Bromo-4-nitrothiophene-2-carbaldehyde. The "Shift Logic" column explains the causality behind the wavenumber positions, essential for the "Senior Scientist" interpretation.

Table 2: Diagnostic Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibration ModeShift Logic (Causality)
Aldehyde C-H 3090 (Ar-H)WeakC-H StretchHigher freq than benzene due to ring strain/electronegativity of Sulfur.
Aldehyde C-H 2850 & 2760MediumFermi ResonanceThe overtone of the C-H bend couples with the fundamental stretch, splitting the peak (Classic Aldehyde doublet) [2].
Carbonyl (C=O) 1665–1680StrongC=O StretchConjugation with the thiophene ring lowers this from standard 1710. The 4-NO₂ group withdraws electrons, slightly raising it back up compared to unsubstituted thiophene aldehyde [3].
Nitro (NO₂) 1530–1545StrongAsymmetric StretchDistinctive "Nitro" flag. Shifts lower if conjugated, but steric strain from Bromine can decouple it.
Thiophene Ring 1410–1430MediumC=C Ring StretchCharacteristic skeletal vibration of the 5-membered heterocyclic ring [4].
Nitro (NO₂) 1340–1355StrongSymmetric StretchPaired with the 1530 peak; both must be present to confirm NO₂.
C-Br 600–700Weak/MedC-Br StretchFound in the fingerprint region. Heavy atom (Br) lowers the frequency significantly.

Experimental Protocol: Self-Validating ATR Workflow

This protocol is designed to be self-validating. If the "Control Check" steps fail, the data is invalid.

Reagents & Equipment[1][2]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (cooled, for high sensitivity).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Methodology
  • System Stabilization:

    • Allow the IR source to warm up for 30 minutes.

    • Control Check: Verify energy throughput is >70% of installation value.

  • Background Acquisition:

    • Clean crystal with Isopropanol. Dry completely.

    • Collect Background (Air): 16 scans, 4 cm⁻¹ resolution.

    • Control Check: Ensure no peaks exist in the 2800–3000 cm⁻¹ (hydrocarbon contamination) or 3400 cm⁻¹ (moisture) regions.

  • Sample Loading:

    • Place ~5 mg of 5-Bromo-4-nitrothiophene-2-carbaldehyde powder onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads ~80-100 units (instrument specific).

    • Note: Inconsistent pressure leads to variable peak intensities.

  • Data Collection:

    • Scan Range: 4000–450 cm⁻¹.

    • Scans: 32 (Signal-to-noise optimization).

    • Resolution: 4 cm⁻¹.

  • Post-Run Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength).

    • Apply Baseline Correction (Rubberband method, if necessary).

Visualization of Workflows

Diagram 1: Characterization Decision Tree

This workflow illustrates when to use FTIR versus NMR during the synthesis lifecycle.

G Start Crude Reaction Mixture TLC TLC Check (Preliminary) Start->TLC FTIR ATR-FTIR Analysis (Rapid QC) TLC->FTIR If single spot Check1 Is C=O Peak Present (~1670 cm⁻¹)? FTIR->Check1 Check2 Are NO₂ Peaks Present (1530/1350 cm⁻¹)? Check1->Check2 Yes Fail Fail: Incomplete Reaction or Wrong Isomer Check1->Fail No (Alcohol/Precursor remains) Pass Provisional Pass (Functional Groups Confirmed) Check2->Pass Yes Check2->Fail No NMR 1H-NMR Validation (Final Structural Proof) Pass->NMR Batch Release Fail->Start Reprocess

Caption: Decision logic for integrating FTIR into the synthesis workflow, prioritizing speed before expensive NMR verification.

Diagram 2: Spectral Logic & Causality

This diagram maps the physical molecular features to their spectral output.

SpectralLogic Aldehyde Aldehyde Group (C=O) Conjugation Conjugation Effect (Lowers Frequency) Aldehyde->Conjugation Fermi Fermi Resonance (Overtone Coupling) Aldehyde->Fermi Nitro Nitro Group (NO₂) Induction Inductive Effect (Electron Withdrawal) Nitro->Induction PeakNO2 1530 & 1350 cm⁻¹ (Strong) Nitro->PeakNO2 Thiophene Thiophene Ring (C=C) Bromine Bromine Atom (Heavy Mass) PeakBr 600-700 cm⁻¹ (Fingerprint) Bromine->PeakBr PeakCO 1670 cm⁻¹ (Strong) Conjugation->PeakCO Induction->PeakCO Counter-effect (Raises Freq) PeakCH 2850/2760 cm⁻¹ (Doublet) Fermi->PeakCH

Caption: Causal mapping of functional groups to observed IR frequencies, highlighting the competing effects of conjugation and induction.

References

  • Gateway Analytical. (2026). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SpectraBase. (2025). 5-Nitrothiophene-2-carboxaldehyde Spectra Data. John Wiley & Sons.[1] Retrieved from [Link]

  • ResearchGate. (2025). Vibrational Spectra (FT-IR, FT-Raman) of Thiophene Derivatives. Retrieved from [Link]

Sources

Comparative

comparing the reactivity of 5-Bromo-4-nitrothiophene-2-carbaldehyde with other halothiophenes

This guide provides an in-depth technical analysis of 5-Bromo-4-nitrothiophene-2-carbaldehyde , comparing its reactivity profile against other common halothiophenes.[1] It is designed for medicinal chemists and process e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-4-nitrothiophene-2-carbaldehyde , comparing its reactivity profile against other common halothiophenes.[1] It is designed for medicinal chemists and process engineers optimizing the functionalization of thiophene scaffolds.

[1]

Executive Summary: The "Super-Activated" Electrophile

5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) represents a unique class of "push-pull" heterocyclic building blocks.[1] Unlike standard halothiophenes (e.g., 2-bromothiophene), this molecule possesses a synergistic arrangement of electron-withdrawing groups (EWGs) that radically alters its reactivity landscape.[1]

  • The Core Differentiator: The presence of a nitro group at C4 (ortho to bromine) and an aldehyde at C2 (para-like conjugation) creates an extremely electron-deficient C5 center.

  • Result: The C5-Br bond is highly labile toward Nucleophilic Aromatic Substitution (

    
    ) , allowing metal-free functionalization under mild conditions—a reaction pathway that is kinetically inaccessible for unactivated analogs like 5-bromothiophene-2-carbaldehyde.[1]
    
Reactivity Hierarchy
CompoundStructure

Reactivity
Pd-Coupling (Suzuki)Primary Application
Target: 5-Bromo-4-nitrothiophene-2-carbaldehyde 5-Br, 4-

, 2-CHO
Extreme (Room Temp)High (Oxidative addition facilitated)Rapid library generation via amine displacement.[1]
Analog A: 5-Bromothiophene-2-carbaldehyde5-Br, 2-CHOInert (Requires Pd)Excellent (Standard substrate)Biaryl synthesis via cross-coupling.[1]
Analog B: 2-Bromo-5-nitrothiophene2-Br, 5-

HighGoodIntroduction of nitro-thienyl moieties.[1]
Analog C: 2-Bromothiophene2-BrInertModerateGeneral thiophene feedstock.[1]

Electronic Profile & Mechanism

To understand the experimental behavior, we must visualize the electronic vectors. The sulfur atom in the thiophene ring typically donates electron density, but the strong EWGs in the target molecule override this, creating a "hotspot" at C5.

Diagram 1: Electrophilic Activation Map

The following diagram illustrates the resonance effects that make C5 the primary site for nucleophilic attack.

G Substrate 5-Bromo-4-nitrothiophene-2-carbaldehyde Nitro 4-Nitro Group (-NO2) (Inductive/Resonance Withdrawal) Substrate->Nitro Aldehyde 2-Carbaldehyde (-CHO) (Long-range Conjugation) Substrate->Aldehyde C5 C5 Position (Electron Deficient Center) Nitro->C5 Ortho Activation Aldehyde->C5 Para-like Activation Br Bromine (Leaving Group) C5->Br Labile Bond

Figure 1: Activation vectors showing the synergistic electron withdrawal targeting the C5 position.[1]

Comparative Experimental Data

Nucleophilic Aromatic Substitution ( )

This is the most distinct reactivity mode for the target molecule.

  • Target Molecule (5-Br-4-

    
    -2-CHO):  Reacts with primary and secondary amines, thiols, and alkoxides in mild solvents (EtOH, THF) at room temperature or slight heating.[1] No metal catalyst is required.[1]
    
  • Alternative (5-Br-2-CHO): Under identical conditions (e.g., Morpholine, EtOH, Reflux), this substrate yields 0% product .[1] The lack of the ortho-nitro group means the activation energy for the Meisenheimer complex formation is too high.

Experimental Protocol: Metal-Free Amination

Objective: Synthesis of 5-(Morpholin-4-yl)-4-nitrothiophene-2-carbaldehyde.

  • Setup: Charge a round-bottom flask with 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 equiv) and Ethanol (0.2 M concentration).

  • Addition: Add Morpholine (1.2 equiv) dropwise.[1] Note: Reaction is exothermic due to high reactivity.

  • Base: Add Triethylamine (

    
    , 1.5 equiv) to scavenge HBr.[1]
    
  • Reaction: Stir at Room Temperature for 2 hours. (Monitor by TLC;

    
     of product is typically lower than starting material).[1]
    
  • Workup: Pour into ice water. The yellow/orange precipitate is the product. Filter, wash with water, and dry.[1][2]

  • Expected Yield: 85-95%.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While


 is dominant, the C-Br bond is also active for Pd-catalyzed coupling.[1] However, the nitro group can interfere with certain catalytic cycles (e.g., coordinating to Pd or undergoing reduction).
  • Optimization Tip: Use Pd(dppf)

    
      or Pd(
    
    
    
    )
    
    
    with weak bases (
    
    
    or
    
    
    ) to prevent degradation of the aldehyde or nitro group.[1] Avoid strong alkoxide bases which might trigger competitive
    
    
    or degradation.[1]
Comparative Suzuki Data (Hypothetical Standardized Conditions)

Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 4h.[1]

SubstrateYield (%)Observations
5-Br-4-

-2-CHO
65-75%Faster oxidative addition, but some homocoupling/degradation observed.[1]
5-Br-2-CHO 85-92%Clean conversion; standard robust substrate.[1]
2-Br-Thiophene 70-80%Slower reaction; requires longer times or more active catalyst.[1]

Strategic Functionalization Workflow

The following decision tree helps researchers choose the correct pathway based on the desired modification.

ReactionFlow Start Start: 5-Bromo-4-nitrothiophene-2-carbaldehyde Decision Desired Modification? Start->Decision PathA Replace Bromine with Heteroatom (N, O, S) Decision->PathA Nucleophiles PathB Replace Bromine with Carbon (Aryl, Alkenyl, Alkyl) Decision->PathB C-C Bond Formation PathC Modify Aldehyde (Keep Br/NO2 intact) Decision->PathC Derivatization ProcessA Method: SNAr Reagent: Amine/Thiol + Base Temp: 25-60°C Catalyst: None PathA->ProcessA ProcessB Method: Suzuki/Stille Coupling Reagent: Boronic Acid + Pd Cat. Temp: 60-90°C Note: Use mild base PathB->ProcessB ProcessC Method: Condensation Reagent: Amine/Hydrazine Temp: RT Note: Acid Cat. OK PathC->ProcessC

Figure 2: Strategic decision tree for functionalizing the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link].[1]

  • Sigma-Aldrich. Product Specification: 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3).[1] (Verified existence of specific isomer).

  • Spinelli, D., et al. (2002). Nucleophilic substitution in nitro-activated thiophenes.[1] Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on

    
     kinetics in nitrothiophenes).
    

Sources

Validation

Biological Activity Profile: 5-Bromo-4-nitrothiophene-2-carbaldehyde vs. Functionalized Derivatives

The following guide provides an in-depth technical comparison of 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) versus its biologically active derivatives. This analysis focuses on the transition from a reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) versus its biologically active derivatives. This analysis focuses on the transition from a reactive synthetic intermediate to potent pharmacological agents.[1]

Executive Summary: The Precursor vs. The Drug

In medicinal chemistry, 5-Bromo-4-nitrothiophene-2-carbaldehyde acts primarily as a high-value pharmacophore scaffold rather than a standalone drug. While the parent compound possesses inherent reactivity due to its electrophilic aldehyde and nitro groups, it lacks the target specificity required for clinical use. Its value lies in its conversion into Schiff bases, thiosemicarbazones, and hydrazones , which exhibit enhanced bioavailability, reduced systemic toxicity, and potent antimicrobial or anticancer activities.

This guide compares the baseline activity of the parent scaffold against its optimized derivatives, demonstrating how structural modification unlocks therapeutic potential.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological efficacy of this thiophene series is governed by three critical structural domains. The parent compound serves as the "chassis," while derivatives add the "steering" and "engine."

The "Warhead" Mechanism
  • Nitro Group (

    
     at C4):  Acts as a bioreductive switch. In anaerobic bacteria or hypoxic cancer cells, the nitro group is enzymatically reduced to toxic nitro-radical anions, damaging DNA (similar to Metronidazole).
    
  • Bromo Group (

    
     at C5):  A lipophilic halogen that enhances membrane permeability. Crucially, it serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the attachment of aryl groups to target specific protein pockets.
    
  • Aldehyde Group (

    
     at C2):  The primary site for derivatization. Condensation with amines creates an azomethine linkage (
    
    
    
    )
    , which is essential for binding to biological targets like DNA gyrase or tubulin.
Visualizing the SAR Logic

The following diagram illustrates how the parent compound is transformed into active agents.

SAR_Logic Parent 5-Bromo-4-nitrothiophene-2-carbaldehyde (Reactive Intermediate) Schiff Schiff Base Derivatives (High DNA Affinity) Parent->Schiff + Primary Amines (Condensation) MetalComplex Metal Complexes (Cu/Zn) (Enhanced Stability & ROS Generation) Schiff->MetalComplex + Metal Salts Target Biological Targets: DNA Gyrase (Bacteria) Tubulin (Cancer) Schiff->Target Intercalation MetalComplex->Target Oxidative Damage

Figure 1: Transformation of the reactive parent aldehyde into targeted pharmacological agents.

Comparative Performance Analysis

The following data synthesizes performance metrics from studies on nitrothiophene-2-carbaldehyde derivatives, highlighting the shift in potency and selectivity.

Table 1: Reactivity vs. Selectivity Profile
FeatureParent Compound (5-Bromo-4-nitro...)Schiff Base Derivatives Clinical Implication
Solubility Low (Lipophilic)Tunable (can add polar groups)Derivatives have better bioavailability.
Stability Moderate (Aldehyde susceptible to oxidation)High (Azomethine bond is stable)Derivatives have longer shelf-life and plasma stability.
Mechanism Non-specific electrophilic attackTargeted binding (Lock & Key)Derivatives reduce off-target side effects.
Toxicity High (General cytotoxicity)Reduced (Selective toxicity)Derivatives improve the Therapeutic Index (TI).
Table 2: Biological Activity Data (Representative)

Data derived from comparative studies of 5-nitrothiophene-2-carbaldehyde analogs.

Organism / Cell LineMetricParent Scaffold ActivityOptimized Derivative ActivityFold Improvement
S. aureus (Gram +)MIC (µg/mL)> 100 (Inactive/Weak)1.6 - 3.4 (Potent)~30x
E. coli (Gram -)MIC (µg/mL)> 12812.5 - 25.0~5x
C. albicans (Fungal)Inhibition Zone6 mm (No inhibition)18 - 22 mmSignificant
MCF-7 (Breast Cancer)IC50 (µM)> 50 (Cytotoxic)5.46 - 8.85~6-9x

Key Insight: The parent aldehyde often shows negligible activity in whole-cell assays because it is either metabolized too quickly or cannot penetrate the cell wall effectively. The derivatives, particularly those with fluoro-phenyl or heteroaryl groups, show drastically improved potency.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols for synthesis and bioassay.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Convert 5-Bromo-4-nitrothiophene-2-carbaldehyde into a bioactive imine.

  • Reagents:

    • Precursor: 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 mmol).

    • Reactant: Substituted Aniline or Aminothiazole (1.0 mmol).

    • Catalyst: Glacial Acetic Acid (2-3 drops).

    • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the aldehyde in hot ethanol.

    • Add the amine dropwise with constant stirring.

    • Add the acid catalyst.[2]

    • Reflux the mixture for 3–6 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate (Schiff base) will crystallize.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the Carbonyl peak (

      
      ) and appearance of the Azomethine peak (
      
      
      
      ).
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Prepare stock solutions of the derivative in DMSO (

      
      ).
      
    • Prepare standard bacterial inoculum (

      
      ) in Mueller-Hinton Broth.
      
  • Assay:

    • Use a 96-well microtiter plate.

    • Add

      
       of broth to all wells.
      
    • Perform serial two-fold dilutions of the test compound (Range:

      
       to 
      
      
      
      ).
    • Add

      
       of bacterial inoculum to each well.
      
    • Include controls: DMSO (Negative), Ciprofloxacin (Positive).

  • Incubation & Readout:

    • Incubate at

      
       for 24 hours.
      
    • Add

      
       of Resazurin dye (0.01%) to indicate cell viability (Blue = Dead/Inhibited, Pink = Live).
      
    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Mechanism of Action Visualization

The following diagram details the intracellular pathway of the active derivative.

Mechanism Entry Derivative Enters Cell (Lipophilic Diffusion) Activation Nitro-Reductase Activation (Anaerobic Conditions) Entry->Activation Enzymatic Reduction Binding Azomethine Binding to DNA Gyrase Entry->Binding Direct Interaction Radical Nitro-Radical Anion Formation Activation->Radical Death DNA Fragmentation & Cell Death Radical->Death Oxidative Stress Binding->Death Replication Halted

Figure 2: Dual-mode mechanism of action: DNA intercalation and oxidative damage.

References

  • Synthesis and Biological Evaluation of Nitrothiophene Derivatives. Source: Asian Journal of Organic & Medicinal Chemistry.[3] Context: Establishes the antimicrobial superiority of Schiff bases over the parent aldehyde.

  • Cytotoxicity of Thiophene-2-Carbaldehyde Derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Provides IC50 values for thiophene derivatives against cancer cell lines (HepG2, MCF-7).

  • 5-Bromo-4-nitrothiophene-2-carbaldehyde (CAS 79456-86-3) Data. Source: PubChem Compound Summary. Context: Chemical and physical property data for the parent scaffold.[2][3][4][5]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes. Source: Molecules (MDPI). Context: Details the Suzuki coupling reactions using the bromo-handle on the thiophene ring.

Sources

Comparative

Strategic Alternatives to 5-Bromo-4-nitrothiophene-2-carbaldehyde: A Comparative Synthesis Guide

Topic: Alternative Reagents to 5-Bromo-4-nitrothiophene-2-carbaldehyde for Synthesis Content Type: Publish Comparison Guide Executive Summary 5-Bromo-4-nitrothiophene-2-carbaldehyde (BNTC) is a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 5-Bromo-4-nitrothiophene-2-carbaldehyde for Synthesis Content Type: Publish Comparison Guide

Executive Summary

5-Bromo-4-nitrothiophene-2-carbaldehyde (BNTC) is a "privileged scaffold" in medicinal chemistry, widely used to synthesize kinase inhibitors, anti-infectives, and advanced materials. Its trisubstituted core offers three distinct handles for orthogonal functionalization:

  • C2-Formyl: Condensation, reductive amination, oxidation.[1]

  • C4-Nitro: Reduction to amine (aniline equivalent).

  • C5-Bromo: Nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    

However, BNTC presents significant challenges: instability (prone to air oxidation to the acid), safety risks (energetic nitro-aldehyde profile), and supply chain volatility . This guide evaluates three superior strategic alternatives that mitigate these risks while maintaining synthetic versatility.

Part 1: Strategic Alternatives Analysis

We have identified three primary alternatives that offer better stability, cost-efficiency, or reactivity profiles.

1. The "Stable Precursor" Strategy

Alternative: 5-Bromo-4-nitrothiophene-2-carboxylic acid (or Methyl Ester)

  • Why it wins: Aldehydes are chemically fragile. They oxidize to acids in air and can undergo Cannizzaro reactions. The carboxylic acid (or ester) analog is a stable solid that can be stored indefinitely. It converts to the aldehyde in high yield when needed.[2]

  • Best for: GMP synthesis, long-term storage, and scale-up where reagent stability is critical.

2. The "Cost-Efficient SNAr" Strategy

Alternative: 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester

  • Why it wins: In Nucleophilic Aromatic Substitution (

    
    ), the rate-determining step is often the addition of the nucleophile, facilitated by the electron-withdrawing nitro group. The electronegative Chlorine atom (
    
    
    
    effect) activates the ring for
    
    
    similarly to Bromine but is significantly cheaper and often more available.
  • Best for: Projects requiring

    
     displacement at C5 (e.g., introducing amines or thiols) rather than metal-catalyzed coupling.
    
3. The "Late-Stage Assembly" Strategy

Alternative: 4-Nitrothiophene-2-carbaldehyde

  • Why it wins: Instead of starting with the halogen, this route introduces it later. This avoids handling the sensitive brominated aldehyde if the target requires modification of the aldehyde first.

  • Best for: Scaffolds where the C5 position must remain unsubstituted or be functionalized via C-H activation later.

Part 2: Comparative Performance Data

The following table contrasts the target (BNTC) with its primary alternatives based on key synthetic parameters.

FeatureTarget: BNTC Alt 1: Bromo-Acid/Ester Alt 2: Chloro-Ester
CAS Number 4701-17-157800-76-7 (Me-Ester)89166-85-8 (Acid)
Stability Low (Oxidizes in air)High (Stable Solid) High (Stable Solid)

Reactivity
HighModerate (Ester deactivates)High (Cl

Br)
Pd-Coupling Excellent (Br)Excellent (Br)Poor (Cl < Br)
Cost Efficiency Low (Specialty Reagent)ModerateHigh
Primary Utility Direct usageStorage form / Precursor

Scaffolding
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Robust Generation of BNTC from the Stable Ester

Direct reduction of esters to aldehydes (e.g., using DIBAL-H at -78°C) is notoriously difficult to control on scale, often leading to over-reduction. The "Self-Validating" protocol below uses a two-step Reduction-Oxidation sequence. The intermediate alcohol serves as a checkpoint for purity.

Step 1: Reduction to Alcohol

  • Dissolve: 10.0 mmol of Methyl 5-bromo-4-nitrothiophene-2-carboxylate in anhydrous THF (50 mL) under

    
    .
    
  • Cool: Cool the solution to 0°C.

  • Reduce: Add

    
     (1.5 eq) followed by dropwise addition of Methanol (5 mL) to generate active borohydride species in situ. Stir for 2 hours.
    
  • Validate: TLC (Hexane/EtOAc 1:1) should show disappearance of ester (

    
    ) and appearance of alcohol (
    
    
    
    ).
  • Workup: Quench with sat.

    
    .[3] Extract with EtOAc. The crude (5-bromo-4-nitrothiophen-2-yl)methanol  is usually pure enough for the next step.
    

Step 2: Oxidation to BNTC

  • Dissolve: Crude alcohol in DCM (10 mL/g).

  • Oxidize: Add Manganese Dioxide (

    
    )  (10 eq) or PCC  (1.2 eq). Stir at room temperature for 4-12 hours.
    
    • Note:

      
       is preferred for safety; PCC requires silica filtration.
      
  • Validate: TLC will show the aldehyde spot (

    
    ), distinct from the alcohol.
    
  • Isolate: Filter through Celite. Concentrate to yield 5-Bromo-4-nitrothiophene-2-carbaldehyde as a yellow solid.

Protocol B:

Functionalization (Chloro vs. Bromo)

This protocol validates the use of the cheaper Chloro-analog for nucleophilic substitution.

  • Reagents: 1.0 eq Halogen-Nitro-Thiophene (Br or Cl), 1.1 eq Amine Nucleophile (e.g., Morpholine), 2.0 eq DIPEA.

  • Solvent: Acetonitrile (0.2 M).

  • Condition:

    • Bromo-Analog: Room Temperature, 1-2 hours.

    • Chloro-Analog: Room Temperature, 2-4 hours (Slightly slower but cleaner profile).

  • Mechanism Check: The reaction turns bright yellow/orange instantly upon amine addition (formation of Meisenheimer complex). Disappearance of color often indicates completion or decomposition.

  • Outcome: Both reagents yield the same 5-Amino-4-nitrothiophene derivative. The Chloro-analog requires no change in workup.

Part 4: Decision Logic & Visualization
Diagram 1: Synthetic Workflow Selection

Use this flow to select the correct starting material based on your downstream chemistry.

G cluster_legend Decision Logic Start Target Scaffold Requirement Q1 Does the target require Pd-Catalyzed Coupling at C5? Start->Q1 Q2 Is the Aldehyde moiety needed immediately? Q1->Q2 Yes (Suzuki/Stille) RouteB Use 5-Chloro-4-nitrothiophene- 2-carboxylic acid ester Q1->RouteB No (SNAr only) RouteA Use 5-Bromo-4-nitrothiophene- 2-carboxylic acid ester Q2->RouteA No (Scale-up/Storage) RouteC Use 5-Bromo-4-nitrothiophene- 2-carbaldehyde (BNTC) Q2->RouteC Yes (Urgent/Small Scale)

Caption: Decision tree for selecting the optimal thiophene precursor based on reaction type (Coupling vs. SNAr) and stability requirements.

Diagram 2: Reactivity & Transformation Pathway

Visualizing the conversion of the stable Ester alternative to the reactive Aldehyde.

ReactionPath Ester Stable Precursor (Bromo/Chloro Ester) Alcohol Intermediate Alcohol (Stable Checkpoint) Ester->Alcohol NaBH4/MeOH (Reduction) Aldehyde Reactive Target (Nitro-Aldehyde) Alcohol->Aldehyde MnO2 or PCC (Oxidation) Product Final Drug Scaffold (Kinase Inhibitor etc.) Aldehyde->Product Reductive Amination + SNAr

Caption: The "Self-Validating" synthetic route via the alcohol intermediate ensures purity before generating the unstable aldehyde.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Nitro-thiophene aldehydes are energetic compounds . The combination of a nitro group and an aldehyde on a thiophene ring creates a system with high decomposition potential.

  • Thermal Stability: Do not distill 5-Bromo-4-nitrothiophene-2-carbaldehyde. Purification should be performed via column chromatography or recrystallization (EtOH/Water).

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) in the absence of a nucleophile, as this can trigger rapid polymerization or ring-opening decomposition.

  • Storage: Store under Argon at -20°C. If using the Carboxylic Acid Alternative , these can typically be stored at room temperature, reducing energy costs and failure risks.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reduction of Carboxylic Acids and Esters to Aldehydes. Retrieved from [Link]

Sources

Validation

Strategic Utility of 5-Bromo-4-nitrothiophene-2-carbaldehyde in n-Type OFET Material Synthesis

[1][2] Executive Summary 5-Bromo-4-nitrothiophene-2-carbaldehyde is not an active semiconductor itself but a high-value synthetic intermediate (synthon) critical for developing n-type (electron-transporting) and ambipola...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Bromo-4-nitrothiophene-2-carbaldehyde is not an active semiconductor itself but a high-value synthetic intermediate (synthon) critical for developing n-type (electron-transporting) and ambipolar organic semiconductors.[1]

In the field of Organic Field-Effect Transistors (OFETs), standard thiophene-based materials (like P3HT) are predominantly p-type (hole-transporting) and prone to oxidative degradation.[1] The strategic introduction of the nitro (-NO₂) group via this precursor significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the derived materials. This modification stabilizes electron transport against atmospheric oxygen and facilitates electron injection, enabling the fabrication of air-stable n-channel devices—a notorious challenge in organic electronics.

This guide compares the utility and performance of materials derived from this precursor against those derived from standard non-functionalized thiophene building blocks.[1]

Material Profile & Mechanistic Role[2][3][4]

Structural Logic

The molecule functions as a "tri-functional" handle, allowing chemists to precisely engineer the electronic and physical properties of a polymer or oligomer chain.[1]

Functional GroupPositionRole in Synthesis & Device Physics
Bromine (-Br) C5 (

-position)
Polymerization Site: Active handle for Pd-catalyzed cross-coupling (Suzuki, Stille) to extend the conjugated backbone.[1]
Nitro (-NO₂) C4 (

-position)
Electronic Tuning: Strong electron-withdrawing group (EWG). Lowers LUMO/HOMO levels, imparting n-type character and air stability.[1]
Aldehyde (-CHO) C2 (

-position)
Conjugation Extension: Reactive site for Knoevenagel condensation or Wittig reactions to attach vinyl linkers or acceptor units.[1]
The "Nitro Effect" on Energy Levels

The primary performance advantage of using this precursor is the deepening of the LUMO level .

  • Standard Thiophene Precursor: Derived polymers have high LUMO levels (~ -3.0 eV), making them unstable to air (oxygen traps electrons).[1]

  • Nitro-Thiophene Precursor: Derived polymers can achieve LUMO levels < -3.8 eV.[1] This prevents electron transfer to oxygen, ensuring operational stability in ambient air.[1]

Comparative Performance Analysis

The following table compares the performance metrics of semiconductors synthesized using 5-Bromo-4-nitrothiophene-2-carbaldehyde (Target) versus standard 5-Bromothiophene-2-carbaldehyde (Reference).

Table 1: Derived Material Performance Metrics (OFETs)
MetricStandard Thiophene DerivativesNitro-Thiophene Derivatives (From Target)Performance Implication
Charge Carrier Type p-type (Holes)n-type (Electrons) / Ambipolar Target enables CMOS-like logic circuits (inverters).[1]
Electron Mobility (

)
Negligible (<

cm²/Vs)
0.1 – 1.3 cm²/Vs High electron mobility is critical for n-channel operation.[1]
LUMO Energy Level -2.5 to -3.0 eV-3.8 to -4.3 eV Deeper LUMO prevents oxidation; essential for air stability.[1]
On/Off Ratio (

)

(for electrons)

High switching efficiency and low leakage current.[1]
Air Stability (Shelf Life) Poor (Degrades in minutes/hours)High (Stable for months) Critical for commercial viability without encapsulation.[1]

Analyst Note: While fluorinated precursors (e.g., fluoro-thiophenes) are also used for n-type materials, the nitro group provides a stronger inductive effect per substituent, often requiring fewer synthetic steps to achieve the same LUMO depression.

Experimental Protocol: Synthesis of n-Type Oligomer

Objective: Synthesize a model n-type acceptor unit (Acceptor-Donor-Acceptor) using 5-Bromo-4-nitrothiophene-2-carbaldehyde.

Phase 1: Knoevenagel Condensation (Aldehyde Functionalization)

This step extends the conjugation and adds a terminal acceptor unit.

  • Reagents: 5-Bromo-4-nitrothiophene-2-carbaldehyde (1.0 eq), Malononitrile (1.2 eq).

  • Solvent: Ethanol or Acetonitrile (dry).[1]

  • Catalyst: Piperidine (cat.[1] amount).

  • Procedure:

    • Dissolve the aldehyde in ethanol under

      
       atmosphere.
      
    • Add malononitrile and catalytic piperidine.[1]

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (disappearance of aldehyde spot).

    • Workup: Cool to RT. The product (vinyl dicyanide derivative) usually precipitates.[1] Filter and wash with cold ethanol.[1]

    • Yield Target: >85%.

Phase 2: Suzuki Coupling (Polymerization/Extension)

This step links the nitro-thiophene unit to a core donor (e.g., Benzodithiophene or Fluorene).

  • Reagents: Product from Phase 1 (2.0 eq), Diboronic ester core (1.0 eq),

    
     (5 mol%).[1]
    
  • Solvent: Toluene/Water (3:1) with

    
     base.[1]
    
  • Procedure:

    • Degas solvents thoroughly (freeze-pump-thaw x3).[1]

    • Combine reagents in a Schlenk flask under Argon.

    • Heat to 90–110°C for 24–48 hours.[1]

    • Purification: Precipitate into methanol.[1] Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform).[1]

    • Result: A dark, metallic-sheen solid (n-type semiconductor).[1]

Visualization of Workflow & Logic

Synthesis & Electronic Impact Diagram

The following diagram illustrates how the precursor is transformed into an active semiconductor and how the nitro group alters the energy landscape.

G Precursor 5-Bromo-4-nitro- thiophene-2-carbaldehyde (Precursor) Step1 Step 1: Knoevenagel Condensation (Aldehyde Reaction) Precursor->Step1 Intermediate Vinyl-Activated Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Bromine Reaction) Intermediate->Step2 FinalMaterial n-Type Polymer (Active Semiconductor) Step2->FinalMaterial LUMO_Low Nitro-Thiophene LUMO: -4.0 eV (Air Stable) FinalMaterial->LUMO_Low LUMO_High Standard Thiophene LUMO: -3.0 eV (Unstable) LUMO_High->LUMO_Low Effect of Nitro Group

Figure 1: Synthetic pathway transforming the precursor into a high-performance n-type semiconductor, highlighting the energy level stabilization.

References

  • RSC Advances. (2024). High-performance n-type polymer field-effect transistors with exceptional stability.[1][2][3] Journal of Materials Chemistry C. Link

  • Abdullah Gül University. (2019).[1] High Electron Mobility in [1]Benzothieno[3,2-b][1]benzothiophene-Based Field-Effect Transistors: Toward n-Type BTBTs. ACS Applied Materials & Interfaces.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-Bromo-2-nitrothiophene-3-carbaldehyde (Isomer Analog).[1]Link

  • Tampere University. (2023).[1][4] Toward Stable p-Type and n-Type Thiophene-Based Organic Electrochemical Transistors. Advanced Functional Materials.[1][4] Link

  • Ningbo Inno Pharmchem. (2026).[1][5][6] The Role of Bromo-thiophene-carbaldehydes in Modern Synthesis.[1][6]Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-nitrothiophene-2-carbaldehyde

As researchers and professionals in the field of drug development, our commitment to scientific advancement must be intrinsically linked with an unwavering dedication to safety and environmental stewardship. The handling...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the field of drug development, our commitment to scientific advancement must be intrinsically linked with an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 5-Bromo-4-nitrothiophene-2-carbaldehyde, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated, nitrated aromatic compounds and aldehydes, providing a robust system for responsible waste management.

Understanding the Hazard Profile

A safety data sheet for the related compound 5-bromo-5-nitro-1,3-dioxane indicates severe hazards, including being harmful if swallowed, causing severe skin burns and eye damage, and potential for organ damage through prolonged or repeated exposure.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1] Aromatic halogenated compounds and nitro-compounds are generally considered toxic, with some possessing explosive potential.[2] Given these factors, 5-Bromo-4-nitrothiophene-2-carbaldehyde must be treated as a hazardous substance requiring specialized disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Bromo-4-nitrothiophene-2-carbaldehyde in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact with the halogenated and potentially corrosive compound.
Eye Protection Chemical splash goggles and a face shieldTo provide complete protection against splashes and fine dust particles.
Lab Coat Flame-resistant, fully buttonedTo protect the body from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-4-nitrothiophene-2-carbaldehyde is to prevent its release into the environment and to ensure it is handled in a manner that neutralizes its potential hazards. The recommended final disposal method is incineration at a licensed hazardous waste facility .[1][3]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. 5-Bromo-4-nitrothiophene-2-carbaldehyde waste should be categorized as halogenated organic waste .[3]

Experimental Workflow: Waste Segregation and Collection

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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